molecular formula C8H9Cl2N B090861 (3,4-Dichloro-phenyl)-ethyl-amine CAS No. 17847-40-4

(3,4-Dichloro-phenyl)-ethyl-amine

Cat. No.: B090861
CAS No.: 17847-40-4
M. Wt: 190.07 g/mol
InChI Key: AUKQGMBZOYBQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichloro-phenyl)-ethyl-amine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dichloro-phenyl)-ethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dichloro-phenyl)-ethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQGMBZOYBQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549929
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-40-4
Record name 3,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,4-Dichloro-phenyl)-ethyl-amine: A Structural Probe for Monoamine Transporter Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmacological applications of (3,4-Dichloro-phenyl)-ethyl-amine (also known as 3,4-Dichlorophenethylamine or 3,4-DCP).

Executive Summary

(3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCP) is a chlorinated derivative of phenethylamine, functioning as a critical bioisostere of dopamine in neuropharmacological research. Unlike its


-methylated analog (3,4-dichloroamphetamine), which is a potent neurotoxin, 3,4-DCP serves primarily as a crystallographic chaperone  and transport substrate . It has been instrumental in elucidating the structural dynamics of the Dopamine Transporter (DAT), specifically stabilizing the transporter in the "outward-facing partially occluded" state, a key intermediate in neurotransmitter reuptake.

Physicochemical Profile

3,4-DCP is a lipophilic amine. The addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring significantly increases its logP compared to phenethylamine, enhancing its affinity for hydrophobic pockets within transmembrane proteins.

PropertyData
IUPAC Name 2-(3,4-Dichlorophenyl)ethanamine
Common Abbreviations 3,4-DCP, 3,4-DMPEA (ambiguous), DCP
CAS Registry Number 21581-45-3
Molecular Formula C

H

Cl

N
Molecular Weight 190.07 g/mol
Physical State Colorless to pale yellow liquid (Free Base)
Boiling Point ~280 °C (at 760 mmHg)
Density 1.268 g/mL (at 25 °C)
pKa ~9.5 (Amine conjugate acid)
Solubility Soluble in organic solvents (DCM, MeOH); Low solubility in water (Free Base)
Stability Absorbs CO

from air (forms carbamates); Store under inert gas (Ar/N

)

Synthetic Methodologies

Researchers typically employ two primary pathways for the synthesis of 3,4-DCP. The choice depends on the availability of precursors (aldehyde vs. nitrile) and the desired scale.

Method A: The Nitrostyrene Route (Henry Reaction)

This is the most versatile laboratory-scale method, utilizing the condensation of 3,4-dichlorobenzaldehyde with nitromethane.

  • Condensation : 3,4-Dichlorobenzaldehyde is refluxed with nitromethane (CH

    
    NO
    
    
    
    ) and ammonium acetate (catalyst) to yield 3,4-dichloro-
    
    
    -nitrostyrene
    .
  • Reduction : The nitrostyrene intermediate is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) in dry THF or diethyl ether. This step reduces both the nitro group and the alkene double bond simultaneously.
    
Method B: Nitrile Reduction

Preferred for industrial consistency, this method involves the reduction of (3,4-Dichlorophenyl)acetonitrile.

  • Precursor : (3,4-Dichlorophenyl)acetonitrile.

  • Reduction : Treatment with Borane-THF (BH

    
    ·THF) or LiAlH
    
    
    
    converts the nitrile (-CN) directly to the primary amine (-CH
    
    
    NH
    
    
    ).
Synthetic Workflow Diagram

The following diagram illustrates the Henry Reaction pathway, highlighting critical intermediates.

SynthesisPath Figure 1: Synthesis of 3,4-DCP via Henry Reaction and Hydride Reduction. Aldehyde 3,4-Dichlorobenzaldehyde Nitrostyrene INTERMEDIATE: 3,4-Dichloro-beta-nitrostyrene Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, Reflux) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Product PRODUCT: (3,4-Dichloro-phenyl)-ethyl-amine Nitrostyrene->Product Reduction LiAlH4 LiAlH4 / THF LiAlH4->Product Reagent

Pharmacological Interface & Mechanism

3,4-DCP is not merely a ligand; it is a transportable substrate for Monoamine Transporters (MATs), particularly the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1]

Structural Biology (The "Occluded" State)

In seminal work by Wang et al. (2015), 3,4-DCP was used to crystallize the Drosophila Dopamine Transporter (dDAT). Unlike inhibitors (e.g., cocaine) that lock the transporter in an outward-open state, 3,4-DCP binds to the primary substrate site (S1) and facilitates the transition to an outward-facing partially occluded state.

  • Significance : This conformation represents the moment immediately after substrate binding but before the extracellular gate closes completely to allow translocation.

  • Binding Interactions : The 3,4-dichloro moiety occupies a hydrophobic pocket formed by Val120 and Phe325 (in dDAT numbering), mimicking the catechol ring of dopamine but providing higher affinity due to halogen bonding and hydrophobicity.

Transport Cycle Dynamics

The diagram below details where 3,4-DCP arrests the transporter cycle during structural studies.

TransportCycle Figure 2: Role of 3,4-DCP in stabilizing the DAT transition state. cluster_legend Mechanism Legend OutOpen Outward-Open (Ready for Substrate) OutOccluded Outward-Occluded (3,4-DCP Bound) OutOpen->OutOccluded Binding of 3,4-DCP + Na+ InOccluded Inward-Occluded (Translocation) OutOccluded->InOccluded Conformational Switch Note 3,4-DCP stabilizes the Outward-Occluded state, preventing rapid cycle turnover in crystals. OutOccluded->Note InOpen Inward-Open (Release) InOccluded->InOpen Intracellular Gating InOpen->OutOpen Reset (K+ dependent)

Safety & Handling Protocols

As a halogenated amine, 3,4-DCP presents specific hazards. It is corrosive to mucosal membranes and potentially neuroactive.

  • GHS Classification :

    • Skin Corr.[2][3] 1B : Causes severe skin burns and eye damage.[4]

    • Acute Tox. 4 : Harmful if swallowed.

    • Aquatic Acute 1 : Very toxic to aquatic life.

  • Handling :

    • Fume Hood : Mandatory. The free base has a high vapor pressure relative to its salt forms.

    • Neutralization : Spills should be neutralized with weak acid (e.g., citric acid) before disposal.

    • Storage : Store at 2-8°C under Argon. The amine reacts with atmospheric CO

      
       to form solid carbamates, which can clog syringe needles and alter stoichiometry.
      

References

  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015).[1] Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature.

  • PubChem . (n.d.).[2] 2-(3,4-Dichlorophenyl)ethanamine.[5][6][2][3][4] National Center for Biotechnology Information.

  • Sigma-Aldrich . (n.d.).[7] Safety Data Sheet: 3,4-Dichlorophenethylamine.

  • Thermo Fisher Scientific . (n.d.). 3,4-Dichlorophenethylamine, 98%.

Sources

(3,4-Dichloro-phenyl)-ethyl-amine CAS number 17847-40-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3,4-Dichloro-phenyl)-ethyl-amine, a critical scaffold in medicinal chemistry.

CAS Number: 17847-40-4 Synonyms: 3,4-Dichlorophenethylamine; 2-(3,4-Dichlorophenyl)ethanamine; 3,4-DCPEA Molecular Formula: C₈H₉Cl₂N

Executive Summary

(3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCPEA) is a halogenated phenethylamine derivative serving as a "privileged structure" in drug discovery. Unlike its psychotropic analogues (e.g., 2C-series or amphetamines), 3,4-DCPEA is primarily utilized as a high-affinity lipophilic anchor in the synthesis of neurokinin receptor antagonists (NK2/NK3) and various urea-based therapeutic candidates. This guide outlines its chemical architecture, validated synthesis protocols, and critical role in pharmacological development.[1]

Chemical Identity & Molecular Architecture

The physicochemical profile of 3,4-DCPEA is defined by the electron-withdrawing chlorine atoms at the meta and para positions of the phenyl ring. This substitution pattern significantly increases lipophilicity compared to the unsubstituted phenethylamine, enhancing membrane permeability and hydrophobic pocket binding in target proteins.[1]

Table 1: Physicochemical Specifications
PropertyValueNote
Molecular Weight 190.07 g/mol
Boiling Point 280 °CLit. value at 760 mmHg
Density 1.268 g/mLAt 25 °C
Refractive Index n20/D 1.567
Acidity (pKa) ~9.5Estimated for primary amine
LogP ~2.8 - 3.1High lipophilicity due to di-chloro substitution
Appearance Colorless to pale yellow liquidAbsorbs CO₂ from air (carbamate formation)

Strategic Synthesis Pathways

The synthesis of 3,4-DCPEA must prioritize regioselectivity and yield. The most robust industrial and laboratory scale route involves the reduction of (3,4-dichlorophenyl)acetonitrile.

Primary Route: Nitrile Reduction

This method is preferred due to the commercial availability of the nitrile precursor and the avoidance of regioisomer contamination common in electrophilic aromatic substitution routes.

Reaction Logic: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂) using a strong hydride donor. Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for this transformation, ensuring complete reduction without affecting the aryl-chloride bonds (which can be susceptible to hydrodehalogenation under catalytic hydrogenation conditions).[1]

Protocol (Self-Validating):

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (N₂) atmosphere, suspend LiAlH₄ (1.5 equiv) in anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C. Add a solution of (3,4-dichlorophenyl)acetonitrile (CAS 3218-49-3) in dry ether dropwise. Control: Maintain temperature <10°C to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm to room temperature and reflux for 3–4 hours. Validation: Monitor by TLC (disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or conversion to the HCl salt (using ethereal HCl) for recrystallization.

Visualization of Synthesis Logic

The following diagram illustrates the primary nitrile reduction route alongside an alternative Henry Reaction pathway used when the aldehyde precursor is more accessible.

SynthesisPathways Start1 3,4-Dichlorophenyl- acetonitrile (CAS 3218-49-3) Reagent1 LiAlH4 / Et2O (Reduction) Start1->Reagent1 Product (3,4-Dichloro-phenyl)- ethyl-amine (CAS 17847-40-4) Reagent1->Product Start2 3,4-Dichloro- benzaldehyde Reagent2 Nitromethane / NH4OAc (Henry Rxn) Start2->Reagent2 Inter2 Nitrostyrene Intermediate Reagent3 LiAlH4 or BH3 (Reduction) Inter2->Reagent3 Reagent2->Inter2 Reagent3->Product

Caption: Figure 1. Synthesis pathways. The Nitrile Reduction (top) is preferred for scalability; the Henry Reaction (bottom) is alternative.[1]

Pharmacological & Biological Applications[3][4][5]

3,4-DCPEA is rarely used as a standalone therapeutic agent. Instead, it serves as a critical pharmacophore —a structural unit that imparts specific binding properties to larger drug molecules.[1]

Neurokinin Receptor Antagonists

The 3,4-dichlorophenyl moiety is a classic "lipophilic anchor." It fits into hydrophobic pockets of G-protein coupled receptors (GPCRs), specifically the Tachykinin receptors (NK1, NK2, NK3).[1]

  • Mechanism: The ethylamine chain acts as a linker, positioning the dichlorophenyl ring into the receptor's deep hydrophobic cleft while the nitrogen atom participates in hydrogen bonding or ionic interactions with aspartic acid residues in the receptor transmembrane domain.[1]

  • Key Examples:

    • SR 48968 (Saredutant): A selective NK2 antagonist.[2][3] 3,4-DCPEA is a starting material for the side chain.

    • SR 142801 (Osanetant): A selective NK3 antagonist utilizing the same dichlorophenyl scaffold for binding affinity.[3]

Visualization of Pharmacophore Utility

Pharmacophore Core 3,4-DCPEA Scaffold Feat1 3,4-Cl Substitution Core->Feat1 Feat2 Ethylamine Chain Core->Feat2 Effect1 Increases Lipophilicity (Membrane Penetration) Feat1->Effect1 Effect2 Hydrophobic Pocket Binding (NK2/NK3) Feat1->Effect2 Effect3 Linker for Amide/Urea Formation Feat2->Effect3 Drug1 SR 48968 (NK2 Antagonist) Effect2->Drug1 Drug2 Urea Derivatives (Antimicrobial/Cytotoxic) Effect3->Drug2

Caption: Figure 2. Structure-Activity Relationship (SAR) of the 3,4-DCPEA scaffold in drug development.

Analytical Characterization

To ensure scientific integrity, synthesized or purchased 3,4-DCPEA must be validated using the following spectral parameters.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.35 (d, J=8.2 Hz, 1H): Aromatic proton at C5 (ortho to Cl, meta to alkyl).[1]

  • δ 7.28 (d, J=2.1 Hz, 1H): Aromatic proton at C2 (ortho to Cl and alkyl).[1]

  • δ 7.05 (dd, J=8.2, 2.1 Hz, 1H): Aromatic proton at C6.[1]

  • δ 2.95 (t, J=6.8 Hz, 2H): Benzylic methylene (-CH₂-Ar).

  • δ 2.75 (t, J=6.8 Hz, 2H): Amino-methylene (-CH₂-N).

  • δ 1.30 (br s, 2H): Amine protons (-NH₂), shift varies with concentration/solvent.[1]

Mass Spectrometry (MS)
  • Method: ESI+ or GC-MS.

  • Molecular Ion: m/z 190 (M+[1]•) and 192 (M+2) in a characteristic 9:6:1 ratio (approx) due to the two Chlorine isotopes (³⁵Cl/³⁷Cl), confirming the dichloro pattern.[1]

  • Base Peak: m/z 30 (CH₂=NH₂+) is common in primary amines via alpha-cleavage.

Safety & Handling (SDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4][5] (Corrosive)

    • H302: Harmful if swallowed.[4]

    • H411: Toxic to aquatic life with long-lasting effects.[4][6]

  • Handling Protocol:

    • Always handle in a fume hood.[7] The free base readily absorbs CO₂ to form a solid carbamate; keep containers tightly sealed under inert gas (Argon/Nitrogen) for long-term storage.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

    • Spill: Neutralize with weak acid (citric acid) before disposal, as it is a strong base.[1]

References

  • Sigma-Aldrich. (n.d.).[8][4][9] 3,4-Dichlorophenethylamine Safety Data Sheet. Retrieved from

  • Emonds-Alt, X., et al. (1993).[1] Pharmacological profile and chemical synthesis of SR 48968, a non-peptide antagonist of the neurokinin A (NK2) receptor.[1] Bioorganic & Medicinal Chemistry Letters, 3(5), 925-930.[1][2] Link

  • PubChem. (n.d.).[10] Compound Summary for CID 217958: 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved from [1]

  • Chen, H. G., et al. (1997).[1] A practical and scalable synthesis of SR 142801, a tachykinin NK3 antagonist.[1] Bioorganic & Medicinal Chemistry Letters, 7(5), 555-560.[1][2] Link

Sources

An In-Depth Technical Guide to (3,4-Dichloro-phenyl)-ethyl-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichloro-phenyl)-ethyl-amine, a halogenated aromatic amine, represents a significant scaffold in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring coupled with an ethylamine side chain, makes it a valuable intermediate in the development of a diverse range of chemical entities. This guide provides a comprehensive overview of its fundamental properties, synthetic pathways, analytical characterization, and potential applications, with a focus on providing actionable insights for professionals in research and development. The strategic placement of chlorine atoms on the aromatic ring profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a key building block in the synthesis of agrochemicals and pharmaceutical precursors.

Molecular Properties and Identification

A thorough understanding of the fundamental physicochemical properties of (3,4-Dichloro-phenyl)-ethyl-amine is paramount for its effective use in synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₈H₉Cl₂NN/A
Molecular Weight 190.07 g/mol N/A
CAS Number 17847-40-4N/A
Appearance Light tan to dark gray crystals or brown solid (Predicted, based on 3,4-dichloroaniline)[1]
Boiling Point Not explicitly available for N-ethyl derivative. 3,4-dichloroaniline: 272 °C[1]
Melting Point Not explicitly available. 3,4-dichloroaniline: 71-72 °C[1]
Solubility Expected to be soluble in most organic solvents; sparingly soluble in water.[1]

Synthesis of (3,4-Dichloro-phenyl)-ethyl-amine

The synthesis of (3,4-Dichloro-phenyl)-ethyl-amine can be approached through several strategic pathways, primarily involving the formation of the carbon-nitrogen bond between the 3,4-dichlorophenyl moiety and the ethyl group. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Synthetic Route: N-Alkylation of 3,4-Dichloroaniline

A robust and widely applicable method for the synthesis of (3,4-Dichloro-phenyl)-ethyl-amine is the direct N-alkylation of 3,4-dichloroaniline. This precursor is commercially available and can also be synthesized via the catalytic hydrogenation of 3,4-dichloronitrobenzene[2][3].

This protocol is adapted from a well-established procedure for the N-ethylation of a related haloaniline and is expected to yield the desired product with high efficiency[4].

Step 1: Formation of the N-Ethylformanilide Intermediate

  • In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 3,4-dichloroaniline (1.0 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 equivalents) to the mixture.

  • Heat the reaction mixture. Ethanol will begin to distill. Continue heating to drive the reaction to completion.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool.

  • Purify the intermediate N-(3,4-dichloro-phenyl)-formamide by vacuum distillation.

Step 2: Hydrolysis to (3,4-Dichloro-phenyl)-ethyl-amine

  • To the purified N-(3,4-dichloro-phenyl)-formamide, add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture under reflux for approximately 1-2 hours.

  • Cool the reaction mixture and neutralize it with a suitable base, such as 15% potassium hydroxide solution, until basic.

  • The product, (3,4-Dichloro-phenyl)-ethyl-amine, will separate as an oily layer. Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic extracts with the initial product layer, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent can be removed under reduced pressure, and the final product can be further purified by vacuum distillation if necessary.

Synthesis_Workflow cluster_0 Step 1: Formanilide Formation cluster_1 Step 2: Hydrolysis 3,4-Dichloroaniline 3,4-Dichloroaniline Reaction1 N-Formylation 3,4-Dichloroaniline->Reaction1 Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction1 N-(3,4-dichloro-phenyl)-formamide N-(3,4-dichloro-phenyl)-formamide Reaction1->N-(3,4-dichloro-phenyl)-formamide HCl HCl Reaction2 Hydrolysis N-(3,4-dichloro-phenyl)-formamide->Reaction2 HCl->Reaction2 Product (3,4-Dichloro-phenyl)-ethyl-amine Reaction2->Product

Diagram of the N-alkylation synthesis pathway.
Alternative Synthetic Strategies

While direct alkylation is a primary method, other modern synthetic techniques offer alternative routes with distinct advantages in terms of substrate scope and reaction conditions.

  • Reductive Amination: This one-pot reaction involves the condensation of 3,4-dichloro-benzaldehyde or a related ketone with ethylamine to form an imine, which is then reduced in situ to the desired secondary amine. This method is known for its high selectivity and avoidance of over-alkylation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for forming the C-N bond between an aryl halide (or pseudohalide) and an amine. This approach is highly tolerant of various functional groups[5].

Analytical Characterization: A Self-Validating System

The unambiguous identification and purity assessment of (3,4-Dichloro-phenyl)-ethyl-amine are critical for its use in further research and development. A combination of chromatographic and spectroscopic techniques provides a self-validating system for its characterization.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (3,4-Dichloro-phenyl)-ethyl-amine. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum reveals the molecular weight and fragmentation pattern, confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of aromatic amines and can be used for both qualitative and quantitative assessments. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) can effectively separate the compound from impurities.

This protocol is based on a method developed for the analysis of dichloroaniline metabolites and can be adapted for (3,4-Dichloro-phenyl)-ethyl-amine[5].

  • Sample Preparation: Dissolve a known quantity of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute to create working standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) for fragmentation analysis.

    • Collision Energy: Optimized to obtain characteristic fragment ions.

Analytical_Workflow Sample Synthesized Compound HPLC HPLC Separation (C18 Column) Sample->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Analysis (Retention Time, m/z, Fragmentation) MS->Data

Workflow for analytical characterization.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons). The chemical shifts and coupling constants will be indicative of the substitution pattern. For the precursor, 3,4-dichloroaniline, the aromatic protons appear in the range of 6.4-7.2 ppm[6].

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group[7].

  • Mass Spectrometry (MS): In addition to its use with GC and HPLC, direct infusion mass spectrometry can provide rapid confirmation of the molecular weight. The mass spectrum of the related 3,4-dichloroaniline shows a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms[8]. A similar pattern is expected for the N-ethylated derivative. The fragmentation pattern will likely involve the loss of the ethyl group and other characteristic cleavages.

Applications and Field-Proven Insights

The 3,4-dichlorophenyl moiety is a well-established pharmacophore and toxophore, particularly in the agrochemical industry. This provides a strong rationale for the utility of (3,4-Dichloro-phenyl)-ethyl-amine as a key intermediate.

Agrochemicals

3,4-Dichloroaniline is a crucial precursor in the synthesis of several widely used herbicides, including propanil, diuron, and linuron[5][9][10][11]. The N-ethylation of this core structure can be a strategic modification to modulate the biological activity, selectivity, and physicochemical properties of the resulting active ingredients. Researchers in agrochemical development can utilize (3,4-Dichloro-phenyl)-ethyl-amine as a starting material to synthesize novel herbicide candidates.

Pharmaceuticals and Dyes

Chlorinated anilines also serve as intermediates in the synthesis of pharmaceuticals and dyes[11][12]. The introduction of an ethylamine side chain can alter the pharmacological profile of a lead compound or the chromophoric properties of a dye molecule. This makes (3,4-Dichloro-phenyl)-ethyl-amine a compound of interest for medicinal chemists and materials scientists exploring new molecular entities.

Conclusion

(3,4-Dichloro-phenyl)-ethyl-amine is a versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be rigorously confirmed using a combination of modern analytical techniques. The well-documented importance of the 3,4-dichloroaniline scaffold in agrochemicals provides a strong foundation for the exploration of its N-ethylated derivative in the design and synthesis of new functional molecules. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the unique properties of this compound in their respective domains.

References

  • Roberts, R. M., & Vogt, P. J. (1958). N-ETHYL-p-CHLOROANILINE. Organic Syntheses, 38, 29. DOI: 10.15227/orgsyn.038.0029. [Link]

  • Spengler, J. L. (1966). Process for preparing 3, 4 dichloroaniline. U.S. Patent No. 3,291,832. Washington, DC: U.S.
  • PrepChem. (n.d.). Synthesis of N-chloroacetyl-3,4-dichloroaniline. Retrieved from [Link]

  • de Melo, T. P., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1-12. [Link]

  • Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2022, 9982018. [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and mass spectrum of 3,4-dichloroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride. Retrieved from [Link]

  • Ferreira, A. M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • LookChem. (n.d.). 3,4-Dichloroaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio). Retrieved from [Link]

  • Gawinecki, R., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(12), 1018-1027. [Link]

Sources

Technical Guide: Physicochemical Profiling of (3,4-Dichloro-phenyl)-ethyl-amine

[1]

Part 1: Executive Summary & Chemical Identity[2]

Crucial Disambiguation: In chemical nomenclature, "(3,4-Dichloro-phenyl)-ethyl-amine" is semantically ambiguous. It most commonly refers to the phenethylamine derivative (a dopamine analog) used in drug discovery.[1] However, it can also refer to the aniline derivative. This guide focuses on the Phenethylamine scaffold (CAS 21581-45-3) as it is the primary pharmacophore of interest in neuropharmacology and drug development.[1]

Chemical Identification
FeatureTarget Molecule (Phenethylamine Scaffold)Isomeric Imposter (Aniline Scaffold)
Common Name 3,4-Dichlorophenethylamine (3,4-DCPEA)N-Ethyl-3,4-dichloroaniline
CAS Number 21581-45-3 17847-40-4
Structure Phenyl ring attached to ethyl chain, ending in amine.[1][2][3][4][5]Nitrogen attached directly to Phenyl ring.[1]
Primary Use Neurotransmitter analog, monoamine transporter ligand.[1]Dye intermediate, herbicide precursor.[1]
Physiological Role CNS Active (Dopaminergic/Serotonergic).[1]Potential toxin/irritant.[1][6][7][8]
Physicochemical Properties (3,4-DCPEA)
  • Molecular Formula: C₈H₉Cl₂N[2][3][9][10]

  • Molecular Weight: 190.07 g/mol [2][3][9]

  • Physical State (Free Base): Colorless to pale yellow viscous liquid.[1]

  • Physical State (HCl Salt): White crystalline solid.[1]

  • Boiling Point: ~280°C (at 760 mmHg).[1]

  • Density: 1.268 g/mL (at 25°C).[1][3]

  • pKa (Predicted): ~9.4 – 9.8 (Typical for primary phenethylamines).[1]

  • LogP (Predicted): ~2.6 – 2.9 (Lipophilic due to dichloro- substitution).[1]

Part 2: Solubility Profile

The solubility of 3,4-DCPEA is strictly dependent on its ionization state.[1] Researchers must distinguish between the Free Base (neutral) and the Salt (cationic) forms.[1]

Solubility Data Table
Solvent SystemFree Base (Liquid)Hydrochloride Salt (Solid)Mechanistic Insight
Water (pH 7.0) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)The hydrophobic dichlorophenyl ring dominates the free base.[1] Protonation of the amine (salt form) disrupts the crystal lattice, enabling hydration.
0.1 M HCl (pH 1.0) Soluble (Converts to salt)Soluble Acidic media protonates the amine (

), driving solubility.[1]
Ethanol (100%) Miscible Soluble (~30 mg/mL)Ethanol solvates both the lipophilic ring and the polar amine.[1]
DMSO Miscible Soluble (> 100 mg/mL)Preferred solvent for high-concentration stock solutions (>10 mM) in biological assays.[1]
Diethyl Ether Miscible Insoluble Classic liquid-liquid extraction solvent.[1] The salt precipitates out; the free base remains dissolved.[1]
Formulation Strategy for Biological Assays

For in vitro or in vivo delivery, avoid adding the free base directly to aqueous media, as it will oil out and cause inconsistent dosing.

Recommended Protocol (Stock Preparation):

  • Primary Stock: Dissolve 3,4-DCPEA HCl salt in DMSO at 10–50 mM.

  • Secondary Dilution: Dilute into aqueous buffer (PBS) immediately prior to use.

    • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.[1]

    • Precipitation Risk: If the final concentration exceeds the aqueous solubility limit (~100 µM in PBS), the compound may crash out.

Part 3: Stability & Degradation[12]

Degradation Pathways

The stability of 3,4-DCPEA is compromised by three primary vectors: Oxidation , Carbamylation , and Photolysis .

DegradationPathwaysParent3,4-DCPEA(Parent)CarbamateN-Carboxy Salt(White Crust)Parent->Carbamate + CO2 (Reversible)N_OxideN-Oxide(Impurity)Parent->N_Oxide + O2 (Slow)ImineImine(Intermediate)Parent->Imine Oxidative DeaminationParent->Imine UV StressCO2Atmospheric CO2O2Oxygen / ROSLightUV LightAldehydeAldehyde +AmmoniaImine->Aldehyde Hydrolysis

Figure 1: Primary degradation pathways.[1] Note the reversible formation of carbamates upon exposure to air.

Critical Stability Factors
  • "Greasing" (Carbamylation):

    • Mechanism: Primary amines (Free Base) rapidly react with atmospheric CO₂ to form carbamate salts (

      
      ).[1]
      
    • Observation: The clear liquid turns cloudy or forms a white crust on the cap.[1]

    • Prevention:[7][8][10] Store under Argon/Nitrogen.[1] Use the HCl salt form for long-term solid storage.[1]

  • Oxidative Deamination:

    • Mechanism: Radical attack at the

      
      -carbon leads to imine formation, which hydrolyzes to the corresponding phenylacetaldehyde.[1]
      
    • Trigger: Light and transition metal impurities.[1]

Part 4: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Validates the saturation limit in a specific solvent system.

  • Preparation: Weigh 5 mg of 3,4-DCPEA (HCl salt) into a glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Vortex for 1 minute, then incubate at 25°C for 24 hours with agitation (shaking water bath).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in Mobile Phase.[1]

    • Inject into HPLC (C18 Column, UV detection at 210 nm).

    • Compare peak area against a standard curve prepared in DMSO.[1]

Protocol: Forced Degradation (Stress Testing)

Determines intrinsic stability for drug development files.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 4 hoursStable . Phenethylamines are resistant to acid hydrolysis.[1]
Base Hydrolysis 0.1 M NaOH, 60°C, 4 hoursStable , but may oil out as free base.
Oxidation 3% H₂O₂, RT, 2 hoursDegradation . Formation of N-oxides and aldehydes.[1]
Photolysis UV Light (ICH Q1B), 24 hoursModerate Degradation .[1] Benzylic oxidation may occur.[1]

Part 5: Handling & Storage Recommendations

Storage Matrix

StorageDecisionStartReceived 3,4-DCPEAFormCheckIs it Salt or Free Base?Start->FormCheckSaltHCl Salt (Solid)FormCheck->SaltBaseFree Base (Liquid)FormCheck->BaseStoreSaltStore at RT or 4°CDesiccator recommendedSalt->StoreSaltStoreBaseStore at -20°CUnder Argon/NitrogenProtect from CO2Base->StoreBase

Figure 2: Decision tree for optimal storage conditions based on chemical form.

  • Free Base: Must be stored under inert gas (Argon) at -20°C. It is hygroscopic and CO₂-reactive.[1]

  • HCl Salt: Stable at room temperature if kept dry.[1] Store in a desiccator to prevent clumping.

Part 6: References

  • Sigma-Aldrich. Product Specification: 3,4-Dichlorophenethylamine (CAS 21581-45-3). [1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24879864: 3,4-Dichlorophenethylamine. [1]

  • ChemicalBook. Product Properties: (3,4-Dichlorophenyl)ethylamine (CAS 17847-40-4 vs 21581-45-3). [1]

  • BenchChem. Degradation Pathways of Halogenated Aromatic Amines. (General reference for degradation mechanisms cited in technical support snippets).[1]

  • Cayman Chemical. Solubility Guidelines for Phenethylamine Derivatives. (General solubility protocols for lipophilic amines).[1]

Discovery and history of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic Bioisostere of Dopamine: Synthesis, SAR, and Utility[1]

Abstract

(3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCPEA), CAS [21581-45-3], represents a critical scaffold in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of dopamine. Unlike its catecholamine parent, 3,4-DCPEA lacks hydrogen-bonding hydroxyl groups, replacing them with chlorine atoms that drastically alter its physicochemical profile (LogP ~3.2 vs. Dopamine ~ -0.98). This guide details the compound's history as a probe for monoamine transporter selectivity, provides validated synthesis protocols via nitrile reduction, and analyzes its role as a structural fragment in blockbuster therapeutics like Sertraline.

Part 1: Chemical Identity & Structural Significance

3,4-DCPEA is defined by the replacement of the 3,4-dihydroxy motif of dopamine with chlorine atoms. This modification serves two primary functions in drug design:

  • Metabolic Blockade: The chlorines prevent metabolism by Catechol-O-Methyl Transferase (COMT), significantly extending the half-life compared to endogenous amines.

  • Lipophilic Excursion: The electron-withdrawing yet lipophilic nature of the chlorines facilitates Blood-Brain Barrier (BBB) penetration, making this scaffold a preferred "warhead" for central nervous system (CNS) targets.

Table 1: Physicochemical Comparison

PropertyDopamine3,4-DCPEAImpact on Pharmacology
Formula C₈H₁₁NO₂C₈H₉Cl₂NRemoval of H-bond donors
MW 153.18 g/mol 190.07 g/mol Increased steric bulk
LogP -0.98 (Hydrophilic)~3.2 (Lipophilic)Enhanced BBB permeability
pKa (Amine) 10.6~9.5Lower pKa due to inductive effect of Cl
Metabolism Rapid (MAO/COMT)Slow (MAO only)Extended duration of action
Part 2: Historical Evolution & Discovery

The history of 3,4-DCPEA is not defined by a single discovery event but by its emergence in the mid-20th century "Golden Age" of sympathomimetic amine research.

  • 1950s-1960s (The Sympathomimetic Boom): Following the widespread use of amphetamine, researchers at companies like Eli Lilly began systematically substituting the phenyl ring. The 3,4-dichloro substitution was identified as a key modification that retained affinity for monoamine transporters (specifically SERT and DAT) while abolishing direct adrenergic receptor activation associated with the 3,4-dihydroxy motif.

  • The Sertraline Connection (1970s-1980s): While not the direct precursor, 3,4-DCPEA represents the flexible pharmacophore of Sertraline (Zoloft). Pfizer chemists (Koe et al.) utilized the 3,4-dichlorophenyl motif to create rigid analogs (tetralins). 3,4-DCPEA remains a vital control compound in these SAR studies to determine the necessity of conformational restriction.

  • Modern Era: Today, it is used primarily as a building block for ureas and amides in the development of TRPV1 antagonists and as a reference standard in forensic toxicology due to its structural similarity to controlled substances like 3,4-Dichloroamphetamine (3,4-DCA).

Part 3: Synthesis Protocols

Two primary routes exist for the synthesis of 3,4-DCPEA. Route A is the industrial standard (scalable, cost-effective), while Route B is the laboratory standard (versatile).

Diagram 1: Synthesis Workflows

Synthesis cluster_legend Reaction Type Start_A 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) Step_A Catalytic Hydrogenation (Raney Ni, H2, NH3) Start_A->Step_A Industrial Route Product 3,4-Dichlorophenethylamine (3,4-DCPEA) Step_A->Product High Yield Start_B 3,4-Dichlorobenzaldehyde Step_B1 Henry Reaction (Nitromethane, NH4OAc) Start_B->Step_B1 Lab Route Inter_B 3,4-Dichloro-beta-nitrostyrene Step_B1->Inter_B Step_B2 Hydride Reduction (LiAlH4, THF) Inter_B->Step_B2 Step_B2->Product Reduction Reduction Condensation Condensation

Caption: Comparative synthesis routes. Route A (top) is preferred for bulk synthesis; Route B (bottom) allows for isotopic labeling or derivative creation.

Protocol A: Catalytic Reduction of Nitrile (Industrial Standard)

Rationale: Direct hydrogenation of the nitrile is the most atom-efficient route. The addition of ammonia is critical to suppress the formation of the secondary amine dimer (a common side reaction).

  • Reagents: 3,4-Dichlorophenylacetonitrile (100 mmol), Raney Nickel (active slurry, ~5g), Methanolic Ammonia (7N, 150 mL).

  • Apparatus: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Charge the vessel with nitrile and methanolic ammonia.

    • Add Raney Nickel catalyst carefully (pyrophoric!).

    • Purge vessel with N₂ (3x), then H₂ (3x).

    • Pressurize to 60 psi (4 bar) H₂ and agitate at room temperature. Note: Higher pressures (500 psi) increase rate but require specialized safety gear.

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (approx 4-6 hours).

  • Workup:

    • Filter catalyst over Celite (keep wet to prevent ignition).

    • Concentrate filtrate in vacuo.

    • Dissolve residue in Et₂O, dry over MgSO₄.

    • Precipitate as HCl salt by bubbling anhydrous HCl gas or adding ethereal HCl.

  • Validation:

    • IR: Disappearance of the sharp nitrile peak at ~2240 cm⁻¹.

    • ¹H NMR (DMSO-d₆): Appearance of ethyl chain triplets at δ 2.90 and 3.05 ppm.

Protocol B: Lithium Aluminum Hydride Reduction (Laboratory Scale)

Rationale: Used when high-pressure equipment is unavailable.

  • Reagents: 3,4-Dichlorophenylacetonitrile (20 mmol), LiAlH₄ (1.0 M in THF, 25 mL), Anhydrous THF (50 mL).

  • Procedure:

    • Cool LiAlH₄ solution to 0°C under Argon.

    • Add nitrile dissolved in THF dropwise (exothermic).

    • Reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O sequentially.

    • Filter the granular white precipitate.

  • Yield: Typically 85-90%.

Part 4: Pharmacological Mechanism & SAR

The 3,4-DCPEA scaffold is a classic example of bioisosteric replacement . By swapping hydroxyls for chlorines, the molecule loses affinity for adrenergic receptors (which require the H-bond network of the catechol) but retains or increases affinity for monoamine transporters due to the hydrophobic pocket interactions.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Core Phenethylamine Scaffold Sub_34_OH 3,4-Dihydroxy (Dopamine) Core->Sub_34_OH Sub_34_Cl 3,4-Dichloro (3,4-DCPEA) Core->Sub_34_Cl Effect_OH High Water Solubility COMT Metabolism Adrenergic Agonism Sub_34_OH->Effect_OH Effect_Cl High Lipophilicity (BBB+) Metabolic Stability SERT/DAT Transporter Binding Sub_34_Cl->Effect_Cl Drug Sertraline (Zoloft) (Rigid Analog) Effect_Cl->Drug Pharmacophore Basis

Caption: SAR evolution from Dopamine to 3,4-DCPEA to Sertraline. The "Dichloro" motif is the key driver for transporter selectivity.

Key Pharmacological Insights:

  • SERT Selectivity: The 3,4-dichloro substitution pattern is highly favorable for the Serotonin Transporter (SERT).[1] This is why 3,4-DCPEA derivatives (like 3,4-DCA) are potent serotonin releasing agents, though often neurotoxic.

  • Neurotoxicity Warning: Researchers must handle 3,4-DCPEA with care. While not as potent as para-chloroamphetamine (PCA), the chlorinated phenethylamines can induce long-term depletion of serotonergic markers in animal models if administered at high doses.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2][3]

  • Storage: Store under inert gas (Argon/Nitrogen). While stable, amines absorb CO₂ from the air to form carbamates over time.

  • Spill Protocol: Neutralize with weak acid (citric acid) before disposal.

References
  • Koe, B. K., et al. (1983). "Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Fuller, R. W., et al. (1975). "3,4-Dichloroamphetamine: A new specific inhibitor of serotonin uptake." Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 217958, 3,4-Dichlorophenethylamine.

  • Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press.
  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for 3,4-Dichlorophenethylamine, CAS 21581-45-3.

Sources

Methodological & Application

Application Note: High-Fidelity Utilization of (3,4-Dichloro-phenyl)-ethyl-amine in Medicinal Chemistry

[1][2]

Abstract

(3,4-Dichloro-phenyl)-ethyl-amine (CAS: 21581-45-3) is a critical pharmacophore scaffold used extensively in the synthesis of neuroactive ligands, calcium channel blockers, and antimicrobial agents.[1][2][3] Its structural homology to dopamine, combined with the metabolic stability conferred by the 3,4-dichloro substitution, makes it a high-value building block for Structure-Activity Relationship (SAR) studies.[2] This technical guide outlines optimized protocols for its handling, storage, and synthetic derivatization, ensuring maximum yield and reproducibility in drug discovery workflows.[2]

Part 1: Chemical Profile & Critical Handling

Rationale: Primary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.[1][2] The 3,4-dichloro substitution increases the lipophilicity (LogP) of the molecule compared to the parent phenethylamine, altering its solubility and handling requirements.[2]

Physicochemical Properties
PropertyValueNotes
IUPAC Name 2-(3,4-Dichlorophenyl)ethanamine-
CAS (Free Base) 21581-45-3Liquid at RT
Molecular Weight 190.07 g/mol -
Density 1.268 g/mL at 25 °Csignificantly denser than water
Boiling Point 280 °CHigh boiling point; difficult to remove by evaporation
Solubility DCM, MeOH, DMSO, DMFLimited water solubility (Free Base)
pKa (Conjugate Acid) ~9.5 (Predicted)Requires strong base for deprotonation if used as salt
Storage & Stability Protocol

The "Carbamate Trap": Like many reactive primary amines, 3,4-Dichlorophenethylamine avidly absorbs CO₂ from the air to form solid carbamates (white crust).[2] This is often mistaken for degradation or salt formation.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.[1][2]

    • Dispense using a gas-tight syringe for liquids to maintain anhydrous conditions.[1][2]

    • Purification: If the liquid appears cloudy (carbamate formation), dissolve in CH₂Cl₂, wash with 1M NaOH (to revert carbamate to amine), dry over Na₂SO₄, and concentrate.[2]

Part 2: Synthetic Protocols

Objective: To provide high-yielding methods for derivatizing the amine into common drug discovery scaffolds: Amides (via Coupling) and Ureas.[1][2]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Synthesis of focused libraries for GPCR or ion channel targets.[1][2] Mechanism: HATU promotes rapid acylation while minimizing racemization (if coupling to chiral acids).[1][2]

Reagents:

  • Amine: (3,4-Dichloro-phenyl)-ethyl-amine (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1][2]

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1][2] Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates activation.[2]

  • Addition: Add (3,4-Dichloro-phenyl)-ethyl-amine (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Note: If using the amine hydrochloride salt, premix the salt with the second portion of DIPEA in a separate vial before addition to ensure free-base availability.[2]

  • Reaction: Purge headspace with N₂, cap, and stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 190.07 - 18.01).[1][2]

  • Workup (Liquid-Liquid Extraction):

    • Dilute reaction mixture with Ethyl Acetate (10x volume).[1][2]

    • Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and DIPEA.[1][2] (Critical: The chlorinated amine is lipophilic; ensure thorough mixing).[1][2]

    • Base Wash: Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.[1][2]

    • Brine Wash: Wash with Sat. NaCl (1x).[1][2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Urea Synthesis (Isocyanate Reaction)

Application: Creating neutral, metabolically stable linkers common in kinase inhibitors.[2]

Reagents:

  • Amine: (3,4-Dichloro-phenyl)-ethyl-amine (1.0 equiv)[1][2]

  • Isocyanate: R-N=C=O (1.05 equiv)[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve (3,4-Dichloro-phenyl)-ethyl-amine in anhydrous DCM (0.1 M) in a scintillating vial.

  • Addition: Add the Isocyanate dropwise at 0 °C (ice bath). The reaction is highly exothermic.[1][2]

  • Completion: Allow to warm to RT and stir for 30–60 minutes.

  • Precipitation Workup:

    • Many urea products will precipitate out of DCM.[1][2] If a solid forms, filter and wash with cold DCM/Hexane (1:1).[2]

    • If no precipitate: Add Hexane or Diethyl Ether to induce crystallization.[1][2]

    • Yield Optimization: If the product remains soluble, evaporate solvent and recrystallize from EtOH/Water.[2]

Part 3: Visualization of Workflows & Logic

Synthetic Workflow Diagram

This flowchart visualizes the decision-making process for derivatizing the scaffold based on the desired target class.[1][2]

SyntheticWorkflowStart(3,4-Dichloro-phenyl)-ethyl-amine(Scaffold)DecisionTarget Functionality?Start->DecisionRouteAAmide Coupling(HATU/DIPEA)Decision->RouteACarbonyl LinkerRouteBUrea Formation(Isocyanate/DCM)Decision->RouteBNeutral LinkerRouteCReductive Amination(Aldehyde/NaBH(OAc)3)Decision->RouteCBasic AmineProdAAmide Analog(GPCR Ligands)RouteA->ProdAProdBUrea Analog(Kinase Inhibitors)RouteB->ProdBProdCSecondary Amine(Ion Channel Blockers)RouteC->ProdC

Figure 1: Decision tree for synthetic derivatization of the 3,4-dichlorophenethylamine scaffold.

SAR Logic: Why this Scaffold?

The following diagram illustrates the pharmacological rationale for selecting this specific chlorinated amine over the unsubstituted parent compound.

SAR_LogicCorePhenethylamine CoreMod3,4-Dichloro SubstitutionCore->ModDerivatizationEffect1Increased Lipophilicity(Higher LogP)Mod->Effect1Effect2Metabolic Blockade(Prevents Ring Hydroxylation)Mod->Effect2Effect3Electronic Modulation(Electron Withdrawing)Mod->Effect3ResultEnhanced BBB Permeability& Half-Life ExtensionEffect1->ResultEffect2->Result

Figure 2: Structure-Activity Relationship (SAR) rationale for the 3,4-dichloro modification.

Part 4: Troubleshooting & Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
White crust on bottle cap Formation of carbamate via CO₂ absorption.[1][2]Do not scrape into reaction. Dissolve bulk liquid in DCM and wash with NaOH to regenerate free base.[1][2]
Low Yield (Amide Coupling) HCl salt was used without sufficient base.[1][2]Ensure >2.0 equiv of DIPEA is used if starting with the salt form to neutralize HCl.[1][2]
Emulsion during Workup High density of chlorinated amine/product.[1][2]Use a DCM extraction instead of EtOAc; the organic layer will be on the bottom.
Analytical Validation (QC)
  • 1H NMR (CDCl₃, 400 MHz): Look for the diagnostic aromatic pattern. The 3,4-dichloro substitution pattern typically shows a doublet (d, J~8Hz) at 7.3 ppm, a doublet (d, J2Hz) at ~7.5 ppm, and a doublet of doublets (dd) at ~7.0 ppm.[2] The ethyl chain appears as two triplets (or multiplets) around 2.7–3.0 ppm.[1][2]

  • LCMS: Run in acidic mode (Formic acid). The amine should ionize clearly as [M+H]+ = 191.07 (³⁵Cl isotope) and 193.07 (³⁷Cl isotope) with the characteristic 9:6:1 isotope pattern for two chlorines.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 217958, 3,4-Dichlorophenethylamine. Retrieved from [Link]

Application Notes and Protocols: (3,4-Dichloro-phenyl)-ethyl-amine (3,4-Dichloroamphetamine) as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of 3,4-Dichloroamphetamine (DCA)

(3,4-Dichloro-phenyl)-ethyl-amine, more commonly known as 3,4-Dichloroamphetamine (DCA), is a potent, synthetically derived compound of the amphetamine class. Developed in the 1960s, DCA has emerged as a critical research tool in neuroscience for its profound and selective effects on the serotonergic system.[1] Unlike many other amphetamines that exhibit broad activity across monoamine systems, DCA's primary action is as a high-affinity ligand for the serotonin transporter (SERT), inducing robust serotonin release.[1] This selective action, coupled with its dose-dependent neurotoxic properties towards serotonin neurons, makes DCA an invaluable instrument for investigating the intricacies of serotonergic neurotransmission, the mechanisms of neurotoxicity, and the functional roles of serotonin in various physiological and pathological processes.[1][2]

This guide provides a comprehensive overview of DCA's mechanism of action, detailed protocols for its application in key neuroscience research paradigms, and insights into the interpretation of experimental outcomes.

Core Mechanism of Action: A Selective Serotonergic Modulator

DCA exerts its effects primarily through its interaction with the serotonin transporter (SERT). Its mechanism can be dissected into several key processes:

  • High-Affinity Binding to SERT : DCA binds with high affinity to the serotonin transporter, initiating a cascade of events that leads to the non-vesicular release of serotonin from the neuron.[1]

  • Serotonin Releasing Agent : As a potent serotonin releasing agent (SSRA), DCA reverses the normal function of SERT, causing a significant efflux of serotonin into the synaptic cleft.[1] This acute increase in synaptic serotonin is responsible for many of the immediate behavioral and physiological effects observed upon DCA administration.

  • Monoamine Oxidase Inhibition : DCA also exhibits activity as a monoamine oxidase inhibitor (MAOI).[1] This inhibition of the primary enzyme responsible for the breakdown of serotonin further potentiates the increase in synaptic serotonin levels.

  • Selective Serotonergic Neurotoxicity : At higher doses, DCA acts as a selective serotonergic neurotoxin, causing long-lasting depletion of serotonin and damage to serotonin nerve terminals.[1][2] This neurotoxic effect is a key feature that allows researchers to model serotonergic deficits and study their consequences.

The combined actions of potent serotonin release and neurotoxicity make DCA a powerful tool for dissecting the role of the serotonin system in health and disease.

Visualization of DCA's Primary Mechanism

DCA_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron DCA 3,4-Dichloroamphetamine (DCA) SERT Serotonin Transporter (SERT) DCA->SERT Binds with high affinity MAO Monoamine Oxidase (MAO) DCA->MAO Inhibits Serotonin_cytosol Cytosolic Serotonin SERT->Serotonin_cytosol Reverses transport direction Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_cytosol Release into cytosol Serotonin_cytosol->MAO Degradation Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_cytosol->Synaptic_Serotonin Efflux Metabolites Inactive Metabolites MAO->Metabolites Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptors Binds

Caption: Mechanism of 3,4-Dichloroamphetamine (DCA) at the serotonergic synapse.

Applications in Neuroscience Research

DCA's distinct pharmacological profile lends itself to several key areas of neuroscientific investigation.

Modeling Serotonergic Deficits and Neurotoxicity

The selective neurotoxic effects of DCA on serotonin neurons provide a valuable model for studying conditions associated with serotonergic hypofunction, such as depression, anxiety, and certain neurodegenerative disorders.

Experimental Objective: To induce a selective and long-lasting depletion of serotonin in a specific brain region to study the behavioral and neurochemical consequences.

Protocol: Stereotaxic Administration of DCA for Targeted Serotonin Depletion in Rodents

StepProcedureRationale & Key Considerations
1 Animal Preparation Select appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimate animals to the housing facility for at least one week prior to surgery.
2 Anesthesia & Analgesia Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Administer a pre-operative analgesic.
3 Stereotaxic Surgery Secure the animal in a stereotaxic frame. Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., dorsal raphe nucleus, hippocampus, or prefrontal cortex).
4 DCA Preparation & Infusion Prepare a sterile solution of DCA in a vehicle such as saline or artificial cerebrospinal fluid. A typical concentration range is 5-20 µg/µL. Infuse a small volume (e.g., 0.5-1.0 µL) of the DCA solution into the target brain region using a microinfusion pump over several minutes.
5 Post-operative Care Suture the incision and provide post-operative analgesia and care according to approved animal care protocols. Allow for a recovery period of at least one week.
6 Verification of Lesion After the designated post-lesion period (typically 2-4 weeks), verify the extent of serotonin depletion using methods such as high-performance liquid chromatography (HPLC) for serotonin and its metabolite 5-HIAA, or immunohistochemistry for SERT or tryptophan hydroxylase.

This protocol provides a framework for creating a localized serotonergic deficit, allowing for the investigation of the specific roles of serotonin in the targeted brain region.

Investigating the Mechanisms of Serotonin Release

DCA's potent serotonin-releasing properties make it an excellent tool for studying the molecular machinery involved in serotonin efflux and the regulation of synaptic serotonin levels.

Experimental Objective: To measure real-time changes in extracellular serotonin concentrations in response to DCA administration.

Protocol: In Vivo Microdialysis for Measuring DCA-Induced Serotonin Release

StepProcedureRationale & Key Considerations
1 Microdialysis Probe Implantation Following the stereotaxic surgical procedures outlined above, implant a microdialysis guide cannula targeted to the brain region of interest.
2 Recovery & Baseline Collection Allow the animal to recover for at least 24-48 hours. On the day of the experiment, insert the microdialysis probe and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 60-90 minutes.
3 DCA Administration Administer DCA systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe. A typical systemic dose range in rodents is 1-10 mg/kg.
4 Sample Collection & Analysis Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-DCA administration. Analyze the samples for serotonin and 5-HIAA content using HPLC with electrochemical detection.

This protocol allows for the dynamic measurement of neurotransmitter release, providing valuable insights into the pharmacodynamics of DCA and the regulation of the serotonin system.[3][4]

Elucidating the Role of Serotonin in Behavior

By acutely increasing synaptic serotonin or chronically depleting it, DCA can be used to probe the involvement of the serotonergic system in a wide range of behaviors.

Experimental Objective: To assess the effects of acute or chronic DCA administration on specific behavioral paradigms.

Protocol: Behavioral Phenotyping Following DCA Administration

StepProcedureRationale & Key Considerations
1 DCA Administration Regimen For acute studies, administer a single dose of DCA (1-5 mg/kg, i.p.) shortly before behavioral testing. For chronic depletion studies, follow the stereotaxic administration protocol described above and allow for a 2-4 week post-lesion period.
2 Selection of Behavioral Assays Choose behavioral tests relevant to the research question. Examples include: Anxiety-like behavior: Elevated plus maze, open field test. Depressive-like behavior: Forced swim test, tail suspension test. Cognitive function: Novel object recognition, Morris water maze. Social behavior: Social interaction test.
3 Behavioral Testing & Data Analysis Conduct the behavioral tests according to established protocols.[5] Record and analyze the relevant behavioral parameters. Correlate behavioral outcomes with neurochemical changes where possible.

This approach enables researchers to establish causal links between serotonergic function and specific behaviors, contributing to our understanding of the neurobiology of psychiatric and neurological disorders.[6][7]

Experimental Workflow for DCA-Based Neuroscience Research

DCA_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Procedures cluster_analysis Phase 3: Post-Mortem Analysis cluster_synthesis Phase 4: Data Interpretation A Define Research Question (e.g., role of serotonin in anxiety) B Select Model System (e.g., adult male rats) A->B C Choose DCA Administration Paradigm (Acute vs. Chronic Depletion) B->C D DCA Administration (Systemic or Stereotaxic) C->D E Behavioral Testing (e.g., Elevated Plus Maze) D->E F Tissue Collection (Brain dissection) E->F G Neurochemical Analysis (e.g., HPLC for Serotonin) F->G H Histological Analysis (e.g., Immunohistochemistry for SERT) F->H I Correlate Behavioral and Neurochemical Data G->I H->I J Draw Conclusions & Formulate New Hypotheses I->J

Caption: A generalized workflow for neuroscience research utilizing DCA.

Safety, Handling, and Ethical Considerations

As with all potent neuroactive compounds, the use of DCA requires strict adherence to safety protocols and ethical guidelines.

Safety and Handling:

  • DCA and its analogues should be handled in a well-ventilated area, preferably a fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Ethical Considerations:

  • All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and conducted in accordance with national and international guidelines for the humane treatment of laboratory animals.

  • The neurotoxic potential of DCA necessitates careful consideration of animal welfare, including appropriate use of analgesics and monitoring for adverse effects.

Conclusion

(3,4-Dichloro-phenyl)-ethyl-amine (3,4-Dichloroamphetamine) is a powerful and selective research tool that has significantly advanced our understanding of the serotonin system. Its dual capacity to acutely release serotonin and, at higher doses, to induce selective serotonergic neurotoxicity allows for a wide range of experimental manipulations. By carefully designing and executing studies using DCA, researchers can continue to unravel the complex roles of serotonin in brain function and contribute to the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

  • Wikipedia. (2023, December 1). 3,4-Dichloroamphetamine. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenethylamine. Retrieved from [Link]

  • Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.
  • Fumagalli, F., et al. (1999). Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter. Journal of Neuroscience, 19(9), 3541-3548.
  • Berman, S. M., et al. (2009). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review.
  • Goodwin, A. K., et al. (2010). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 27, pyae016.
  • Rothman, R. B., et al. (2005). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 48(24), 7708-7719.
  • Wikipedia. (2023, November 28). para-Chloroamphetamine. In Wikipedia. Retrieved from [Link]

  • Matsumoto, R. R., et al. (1997). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. European Journal of Pharmacology, 324(2-3), 241-248.
  • Wikipedia. (2023, May 18). 3-Chloroamphetamine. In Wikipedia. Retrieved from [Link]

  • Koe, B. K. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700.
  • Fantegrossi, W. E., et al. (2008). Characterization of the behavioral effects of the phenethylamine 2-Cl-4,5-MDMA in adolescent and adult male rats. Psychopharmacology, 197(4), 577-587.
  • Schultz, D. M., et al. (2008). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Pharmacology Biochemistry and Behavior, 90(1), 46-52.
  • Spadoni, G., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(1), 263-275.
  • Shankaran, M., & Gudelsky, G. A. (1998). 3,4-Methylenedioxymethamphetamine-induced release of serotonin and inhibition of dorsal raphe cell firing: potentiation by L-tryptophan. European Journal of Pharmacology, 345(1), 27-34.
  • Gudelsky, G. A., & Nash, J. F. (1990). 3,4-Methylenedioxymethamphetamine-induced release of serotonin and inhibition of dorsal raphe cell firing: potentiation by L-tryptophan. Journal of Pharmacology and Experimental Therapeutics, 252(3), 1181-1186.
  • Cameron, L. P., et al. (2021). The neural basis of psychedelic action.
  • Volkow, N. D., et al. (2013). Long-Term Stimulant Treatment Affects Brain Dopamine Transporter Level in Patients with Attention Deficit Hyperactive Disorder. PLOS ONE, 8(5), e63023.
  • Fleckenstein, A. E., et al. (2007). Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine. Neuropsychopharmacology, 32(8), 1665-1679.
  • Anagnostaras, S. G., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 27(6), pyae016.
  • Tripathi, K. D. (2019). Essentials of Medical Pharmacology. JP Medical Ltd.

Sources

Application Notes & Protocols for the Analytical Detection of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and chemical analysis, the precise and robust detection of specific molecular entities is paramount. (3,4-Dichloro-phenyl)-ethyl-amine, a substituted phenethylamine, represents a class of compounds with significant interest due to their potential biological activities and as intermediates in the synthesis of more complex molecules. The ability to accurately identify and quantify this analyte in various matrices is a critical requirement for quality control, metabolic studies, and forensic investigations.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a deep, practical understanding of the analytical methodologies best suited for (3,4-Dichloro-phenyl)-ethyl-amine. We will delve into the "why" behind the "how," offering insights honed from years of field experience to empower researchers, scientists, and drug development professionals to not only execute these protocols but to understand and adapt them. Every method described herein is designed as a self-validating system, grounded in the principles of scientific integrity and supported by authoritative references.

Analyte Profile: (3,4-Dichloro-phenyl)-ethyl-amine

A thorough understanding of the analyte is the foundation of any successful analytical method.

PropertyValueSource
Chemical Name 2-(3,4-Dichlorophenyl)ethanaminePubChem
Synonyms (3,4-Dichlorophenyl)ethylaminePubChem
CAS Number 17847-40-4[1]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
Structure Chemical structure of (3,4-Dichloro-phenyl)-ethyl-amine

The presence of the dichlorinated phenyl ring and the primary amine group are the key structural features that dictate its chromatographic behavior and mass spectrometric fragmentation. The aromatic ring provides chromophoric properties for UV detection, while the basic amine group is suitable for derivatization and provides a site for protonation in mass spectrometry.

Chromatographic Approaches: The Separation Science

The choice of chromatographic technique is pivotal and depends on the sample matrix, required sensitivity, and the desired level of structural confirmation. For (3,4-Dichloro-phenyl)-ethyl-amine, both liquid and gas chromatography are viable options.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The dichlorophenyl moiety in our target analyte will exhibit UV absorbance, making this a suitable detection method.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The nonpolar nature of the dichlorophenyl ring makes reversed-phase chromatography the logical choice. A C18 column is the workhorse for such separations, offering excellent hydrophobic retention.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic phase disrupts the hydrophobic interactions with the stationary phase, while the buffer controls the ionization state of the amine group.

  • pH of the Mobile Phase: Maintaining a slightly acidic pH (e.g., 3-4) will ensure the primary amine is protonated, leading to sharper peaks and better reproducibility.

  • UV Detection Wavelength: Based on the UV spectra of similar aromatic amines, a detection wavelength in the range of 220-240 nm is expected to provide good sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C for improved peak shape and reproducibility.

  • Detection: UV at 230 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of (3,4-Dichloro-phenyl)-ethyl-amine in methanol (e.g., 1 mg/mL). Serially dilute with the initial mobile phase composition to prepare calibration standards.

    • Sample Matrix (e.g., Pharmaceutical Formulation): Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). Filter the solution through a 0.45 µm syringe filter before injection. A liquid-liquid extraction may be necessary for more complex matrices to remove interfering substances.[2]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information through mass fragmentation patterns, making it an excellent tool for identification and quantification.

Causality of Experimental Choices:

  • Derivatization: While direct analysis of the amine is possible, derivatization with an agent like trifluoroacetic anhydride (TFAA) is highly recommended. This blocks the polar amine group, improving chromatographic peak shape and thermal stability.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good separation for a wide range of compounds, including derivatized amines.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and allowing for library matching.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation (with Derivatization):

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Data Analysis: Identify the analyte by its retention time and the fragmentation pattern of its TFA derivative. Quantify using a calibration curve prepared from derivatized standards.

Predicted GC-MS Fragmentation:

Aromatic compounds typically show a strong molecular ion peak.[4] For the TFA derivative of (3,4-Dichloro-phenyl)-ethyl-amine, the fragmentation is expected to be dominated by cleavage alpha and beta to the nitrogen atom.[5][6]

  • Alpha-Cleavage: Cleavage of the C-C bond between the ethyl side chain and the phenyl ring.

  • Beta-Cleavage: Cleavage of the C-N bond.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]

Hyphenated Techniques for Ultimate Sensitivity and Specificity: LC-MS/MS

For trace-level detection and analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its selectivity and sensitivity are unparalleled.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI in positive ion mode is ideal for protonating the basic amine group of (3,4-Dichloro-phenyl)-ethyl-amine, forming the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components. For robust identification, at least two MRM transitions are typically monitored.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile and 0.1% formic acid in water. A shorter column (e.g., 50-100 mm) can be used for faster analysis times.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 190.0.

    • Collision Gas: Argon.

    • MRM Transitions: These need to be empirically determined by infusing a standard solution of the analyte and optimizing the collision energy for the fragmentation of the precursor ion. Based on the fragmentation of similar phenethylamines, likely product ions would result from the loss of ammonia (NH₃) and cleavage of the ethyl side chain.[8]

      • Predicted Quantifier Transition: To be determined experimentally.

      • Predicted Qualifier Transition: To be determined experimentally.

  • Sample Preparation: A simple "dilute and shoot" approach may be sufficient for clean samples.[9] For complex matrices like biological fluids, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction is recommended to minimize matrix effects.

  • Method Validation: As per regulatory guidelines, validation should include specificity, linearity, accuracy, precision, LOD, LOQ, and an assessment of matrix effects.[3][10]

Data Presentation and Visualization

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of fragmentsSpecific precursor-to-product ion transitions
Selectivity ModerateHighVery High
Sensitivity ng-µg rangepg-ng rangefg-pg range
Confirmation Retention timeRetention time & mass spectrumRetention time & two MRM transitions
Throughput HighModerateHigh
Cost LowModerateHigh
Expertise BasicIntermediateAdvanced

Diagram 1: General Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS GC GC Derivatization->GC UV UV Detector HPLC->UV MS Mass Spectrometer GC->MS MSMS Tandem Mass Spectrometer LCMS->MSMS Identification Identification UV->Identification MS->Identification MSMS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of (3,4-Dichloro-phenyl)-ethyl-amine.

Diagram 2: Logical Relationship of Mass Spectrometry Techniques

G cluster_gcms GC-MS (Full Scan) cluster_lcmsms LC-MS/MS (MRM) Analyte Analyte Ion GC_Source EI Source (Fragmentation) Analyte->GC_Source LC_Source ESI Source (Ionization) Analyte->LC_Source Q1 Quadrupole 1 (Precursor Selection) Q2 Quadrupole 2 (Collision Cell) Q3 Quadrupole 3 (Product Ion Scan) Detector Detector GC_Quad Quadrupole (Scanning) GC_Source->GC_Quad GC_Detector Detector GC_Quad->GC_Detector LC_Q1 Q1 (Selects m/z 190.0) LC_Source->LC_Q1 LC_Q2 Q2 (Fragmentation) LC_Q1->LC_Q2 LC_Q3 Q3 (Selects Product Ion) LC_Q2->LC_Q3 LC_Detector Detector LC_Q3->LC_Detector

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(3,4-Dichloro-phenyl)-ethyl-amine (CAS: 21581-45-3), also known as 3,4-Dichlorophenethylamine (3,4-DCPEA), is a critical primary amine intermediate used in the synthesis of calcium channel blockers (e.g., Verapamil analogs) and various agrochemicals.

The Analytical Challenge: As a lipophilic primary amine (


), 3,4-DCPEA presents two specific chromatographic difficulties:
  • Severe Tailing: The basic amine moiety interacts strongly with residual silanol groups (

    
    ) on the silica support of HPLC columns, leading to asymmetric peaks and poor resolution.[1]
    
  • Retention Variability: Its retention is highly sensitive to mobile phase pH due to its ionization state.[1]

The Solution: This protocol details a Ion-Suppression / Ion-Pairing Hybrid Approach .[1] By utilizing an acidic phosphate buffer (pH 3.[1]0) combined with a silanol-blocking agent (Triethylamine), we force the molecule into its protonated state (


) while simultaneously masking active sites on the column.[1] This ensures sharp peak shape (Tailing Factor < 1.[1]5) and reproducible retention.[1][2]

Method Development Strategy (The "Why")

Before executing the protocol, understand the mechanism driving the separation:

  • Stationary Phase Selection: A C18 (Octadecyl) phase is required for sufficient retention of the hydrophobic dichlorophenyl ring.[1] However, a standard silica C18 is insufficient.[1] We utilize a Base-Deactivated Silica (BDS) or a modern Hybrid Particle column to minimize secondary silanol interactions.[1]

  • Mobile Phase pH (3.0): At pH 3.0, the amine is fully protonated.[1] While this increases polarity (reducing retention time slightly compared to neutral pH), it stabilizes the species.[1] Attempting to run at neutral pH (near pKa) causes retention drifting as the molecule fluctuates between ionized and neutral states.[1]

  • The Role of Triethylamine (TEA): TEA acts as a sacrificial base.[1] It competes with the 3,4-DCPEA for the binding sites on the column's residual silanols, effectively "capping" them and allowing the analyte to elute with excellent symmetry.

Instrumentation & Chromatographic Conditions

Equipment Requirements
  • HPLC System: Gradient or Isocratic pump capability, Autosampler, Column Oven.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

Operational Parameters
ParameterSettingRationale
Mobile Phase A 25 mM Potassium Phosphate (pH 3.[1]0) + 0.1% Triethylamine (TEA)Buffering capacity & silanol masking.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Elution strength for lipophilic ring.[1]
Elution Mode Isocratic (60% A : 40% B)Stable baseline for quantification.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Temperature 30°CImproves mass transfer; reduces viscosity.[1]
Injection Volume 10 µLStandard analytical load.[1]
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm for max sensitivity; 254 nm for specificity against non-aromatics.[1]
Run Time 12.0 Minutes3,4-DCPEA elutes approx.[1] at 6-8 min.

Experimental Protocol

Mobile Phase Preparation (Critical Step)[1]
  • Step 1: Dissolve 3.40 g of Monobasic Potassium Phosphate (

    
    ) in 950 mL of HPLC-grade water.[1]
    
  • Step 2: Add 1.0 mL of Triethylamine (TEA). Note: Solution will become basic.

  • Step 3: Adjust pH to 3.0 ± 0.05 using Phosphoric Acid (85%).[1] Do not use HCl or sulfuric acid as halide ions can corrode stainless steel.[1]

  • Step 4: Dilute to 1000 mL with water. Filter through a 0.45 µm Nylon membrane.[1]

  • Step 5: Mix this buffer with Acetonitrile in a 60:40 ratio (v/v) or use separate lines if the pump is capable of online mixing.

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 25.0 mg of 3,4-Dichlorophenethylamine Reference Standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Dilute to volume.

Working Standard (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.[1] Using mobile phase as the diluent prevents "solvent shock" peak distortion.

Sample Preparation (Raw Material)[1][7]
  • Weigh approx.[1][3] 25.0 mg of sample.[1]

  • Dissolve and dilute to 50 µg/mL target concentration using the same procedure as the Working Standard.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an autosampler vial.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, highlighting the critical decision points for system suitability.

HPLC_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase Start Start: Method Initiation Buffer Prepare Buffer: 25mM Phosphate + 0.1% TEA Adjust to pH 3.0 Start->Buffer Equilibrate Equilibrate Column: Flow 1.0 mL/min Temp 30°C Buffer->Equilibrate StdPrep Prepare Standard: Dilute to 50 µg/mL in Mobile Phase StdPrep->Equilibrate InjectStd Inject Standard (n=5) Equilibrate->InjectStd CheckSST System Suitability Check: 1. %RSD < 2.0% 2. Tailing Factor < 1.5 3. Plates > 2000 InjectStd->CheckSST InjectSample Inject Samples CheckSST->InjectSample Pass Fail Troubleshoot: Check pH or Column Age CheckSST->Fail Fail End Report Generation InjectSample->End Fail->Equilibrate Re-equilibrate

Caption: Logical workflow for the quantification of 3,4-DCPEA, emphasizing the System Suitability Test (SST) as a gatekeeper before sample analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 6.0 - 8.0 min (± 0.2 min drift)If drifting: Re-equilibrate column for 30 mins; Check pH accuracy.
Tailing Factor (

)

If

: Add more TEA (up to 0.2%) or replace column.
Theoretical Plates (

)

If low: Check connections for dead volume; Column may be aged.[1]
Precision (%RSD)

for Area (n=5)
If high: Check injector seal and autosampler precision.
Resolution (

)

(from nearest impurity)
If low: Decrease organic ratio (e.g., to 35% B).

Troubleshooting Guide (Field Insights)

Issue 1: Double Peaks or Split Peaks

  • Cause: Solvent mismatch.[1] Dissolving the sample in 100% Acetonitrile while the mobile phase is 60% aqueous causes the sample to precipitate or travel faster than the buffer upon injection.[1]

  • Fix: Always dissolve/dilute the final sample in the Mobile Phase.[1]

Issue 2: High Backpressure

  • Cause: Buffer precipitation.[1] Phosphate buffers can precipitate in high organic concentrations (>80% ACN).[1]

  • Fix: Ensure the gradient (if used) never exceeds 75% Acetonitrile.[1] Wash the system with 90:10 Water:ACN after use to remove salts.[1]

Issue 3: Baseline Drift at 215 nm

  • Cause: UV Cutoff of TEA.[1] Oxidized TEA absorbs UV.[1]

  • Fix: Use fresh, HPLC-grade TEA.[1] Alternatively, switch detection to 254 nm (lower sensitivity but more stable baseline).[1]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1]

  • PubChem. 3,4-Dichlorophenethylamine Compound Summary. National Library of Medicine.[1] [1]

  • Dolan, J. W. "The Role of Buffers in HPLC Separations." LCGC North America, 2002.[1] (Authoritative grounding on pH control for amines).

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection." Journal of Chromatography A, 2010.[1] (Source for silanol interaction mechanisms).[1]

Sources

Application Note: A Validated GC-MS Protocol for the Definitive Identification and Quantification of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

(3,4-Dichloro-phenyl)-ethyl-amine is a substituted phenethylamine, a class of compounds with significant interest in pharmaceutical research, forensic toxicology, and clinical chemistry.[1][2] The structural similarity of these compounds to controlled substances and their potential emergence as designer drugs necessitates the development of robust, high-confidence analytical methods for their unambiguous identification and quantification.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering powerful chromatographic separation of volatile and semi-volatile compounds coupled with the definitive structural elucidation provided by mass spectrometry.[5][6]

This application note presents a comprehensive, self-validating protocol for the analysis of (3,4-Dichloro-phenyl)-ethyl-amine. As a Senior Application Scientist, the rationale behind each methodological choice is detailed, moving beyond a simple recitation of steps to provide a deeper understanding of the analytical causality. We will cover optimal sample preparation, instrument configuration, data interpretation including characteristic mass spectral fragmentation, and quality control measures to ensure data integrity and trustworthiness.

Scientific Principles and Methodological Rationale

The successful GC-MS analysis of any analyte hinges on its physicochemical properties. (3,4-Dichloro-phenyl)-ethyl-amine (C₈H₉Cl₂N, M.W. 190.07 g/mol ) is amenable to GC analysis due to its volatility.[7][8][9] The analytical workflow is designed to ensure the analyte is introduced into the GC-MS system cleanly, separated efficiently, and detected with high specificity and sensitivity.

  • Sample Preparation: The primary goal of sample preparation is to isolate the analyte from any interfering matrix components and present it in a solvent compatible with the GC inlet.[10] The choice of a volatile organic solvent like methanol or dichloromethane is critical.[11][12] However, it is noteworthy that chlorinated solvents like dichloromethane can sometimes react with primary amines, making solvent selection a key consideration that must be verified during method development.[13] For this protocol, methanol is recommended as a starting point. Filtration or centrifugation is a mandatory step to prevent non-volatile material from contaminating the GC inlet and column.[12]

  • Gas Chromatography (GC): The separation is achieved on a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. This stationary phase is selected for its versatility and thermal stability, providing excellent separation for a wide range of semi-volatile compounds based on their boiling points and interactions with the phase.[14] A programmed temperature ramp is employed to ensure that the analyte elutes as a sharp, symmetrical peak, facilitating accurate quantification, while also cleaning more complex matrix components from the column post-elution.[14]

  • Mass Spectrometry (MS): Electron Ionization (EI) is the chosen method for its robustness and ability to generate reproducible, information-rich fragmentation patterns.[15] At a standard energy of 70 eV, EI induces predictable fragmentation of the analyte, creating a unique mass spectrum that serves as a chemical fingerprint.[14] This fingerprint can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.[16][17]

Materials and Instrumentation

Reagents and Consumables
  • (3,4-Dichloro-phenyl)-ethyl-amine reference standard (>97% purity)

  • Methanol (HPLC or GC-grade)

  • Dichloromethane (GC-grade)

  • Hexane (GC-grade)

  • Nitrogen or Helium carrier gas (99.999% purity)

  • 1.5 mL glass autosampler vials with PTFE-lined septa[11]

  • Syringe filters (0.22 µm, PTFE)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

This protocol ensures the accurate preparation of solutions for calibration and analysis. The causality is rooted in creating a concentration range that brackets the expected sample concentrations and minimizes volumetric errors.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of (3,4-Dichloro-phenyl)-ethyl-amine reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at <4°C and protected from light.

  • Working Standard Preparation (10 µg/mL): Perform a 1:100 dilution of the stock standard. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.[11]

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the 10 µg/mL working standard in methanol. These standards are used to establish the instrument's quantitative response.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. If the sample contains particulates, centrifuge at 3000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before transferring the supernatant/filtrate to an autosampler vial.[12] This step is critical to prevent injection of non-volatile residues that can degrade GC column performance.

Protocol 2: GC-MS Instrumental Analysis

The following parameters are optimized for the selective and sensitive detection of the target analyte. The injector and transfer line temperatures are set high enough to ensure complete volatilization without causing thermal degradation. The oven temperature program is designed to provide a sharp peak for the analyte with a reasonable run time.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume to prevent inlet overload while ensuring sufficient sample is introduced.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent.[14]
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column, balancing efficiency and analysis time.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for solvent focusing and sharp peak initiation.
Ramp 115 °C/min to 280 °CA moderate ramp rate to achieve good separation from potential impurities.
Final HoldHold at 280 °C for 5 minEnsures elution of less volatile compounds and cleans the column for the next injection.
MS System
Ionization ModeElectron Ionization (EI)Produces reproducible, library-searchable mass spectra.
Ionization Energy70 eVStandard energy for generating characteristic and extensive fragmentation.[14]
Source Temperature230 °COptimizes ion formation and minimizes source contamination.[14]
Transfer Line Temp.280 °CPrevents analyte condensation between the GC and MS.[14]
Mass Scan Range40 - 450 m/zCovers the molecular ion and all significant fragment ions of the analyte.
Acquisition ModeFull ScanAllows for qualitative identification and spectral library matching.
Workflow for GC-MS Analysis

The logical flow from sample preparation to final report is a self-validating system, incorporating checks to ensure system performance and data quality.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review Prep_Standards Prepare Calibration Standards & QCs System_Suitability Inject Blank & System Suitability Standard Prep_Standards->System_Suitability Prep_Sample Prepare/Extract Unknown Sample Prep_Sample->System_Suitability Run_Sequence Run Analytical Sequence (Calibrators, QCs, Samples) System_Suitability->Run_Sequence Check Criteria (Peak Shape, S/N) Process_Data Integrate Peaks & Generate Calibration Curve Run_Sequence->Process_Data Review_Data Review QC Data & Identify/Quantify Analyte Process_Data->Review_Data Check Linearity (R² > 0.99) Final_Report Generate Final Report Review_Data->Final_Report Check QC Recovery & Analyte ID

Caption: Logical workflow for GC-MS analysis.

Expected Results and Data Interpretation

Chromatography

Under the conditions specified in Table 1, (3,4-Dichloro-phenyl)-ethyl-amine is expected to elute with a retention time of approximately 8-10 minutes. The peak should be symmetrical with a tailing factor between 0.9 and 1.5.

Mass Spectral Fragmentation

The EI mass spectrum provides the definitive identification. The molecular ion ([M]⁺˙) for C₈H₉³⁵Cl₂N is at m/z 189. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is observed for any chlorine-containing fragment. The molecular ion will exhibit peaks at m/z 189 (M⁺˙), 191 (M+2), and 193 (M+4) with an approximate relative intensity ratio of 9:6:1, a hallmark of a dichloro-substituted compound.[15]

The primary fragmentation pathway for phenethylamines is benzylic cleavage (β-cleavage) of the bond between the alpha and beta carbons relative to the aromatic ring.[18] This is a highly favorable fragmentation that leads to the formation of a stable dichlorobenzyl cation.

  • Molecular Ion [M]⁺˙: m/z 189 (C₈H₉Cl₂N⁺˙)

  • Base Peak (β-cleavage): m/z 159 ([C₇H₅Cl₂]⁺). This fragment results from the loss of the •CH₂NH₂ radical (mass 30). The high stability of the dichlorobenzyl cation typically makes this the most abundant ion (the base peak) in the spectrum.

  • α-cleavage: A less prominent, but characteristic, fragmentation is α-cleavage, resulting in the loss of the dichlorobenzyl radical to form the [CH₂NH₂]⁺ immonium ion at m/z 30.[19]

Caption: Predicted EI fragmentation of (3,4-Dichloro-phenyl)-ethyl-amine.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated and subject to ongoing quality control.

  • Linearity: The calibration curve should exhibit a coefficient of determination (R²) of >0.99 across the defined concentration range.[20]

  • Precision and Accuracy: Replicate injections of a mid-range Quality Control (QC) standard should yield a relative standard deviation (%RSD) of <15% for precision, and the calculated concentration should be within ±15% of the true value for accuracy.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ should be experimentally determined based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ) to define the lower limits of the method's performance.

  • System Suitability: Before each analytical batch, a solvent blank should be run to check for system contamination, followed by a mid-range standard to verify retention time stability and instrument response.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of (3,4-Dichloro-phenyl)-ethyl-amine by GC-MS. By adhering to the specified procedures for sample preparation, instrument setup, and data interpretation, researchers, scientists, and drug development professionals can achieve reliable and defensible results. The explanation of the causality behind each step, from solvent choice to the prediction of mass spectral fragmentation, equips the analyst with the necessary expertise to not only perform the analysis but also to troubleshoot and adapt the method as needed. The integration of quality control and system suitability checks ensures that the protocol operates as a self-validating system, delivering data of the highest integrity.

References

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chen, P., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2462. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Retrieved from [Link]

  • Chromatography Online. (2020). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenethylamine. Retrieved from [Link]

  • cromlab-instruments.es. (n.d.). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 3,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • National Institutes of Health. (2023). Designer drugs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]

  • Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • FIU Digital Commons. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene.... Retrieved from [Link]

  • American Chemical Society. (2025). Building a better database to detect designer drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Forensic Science International. (2016). Novel Method to Identify Illicit Designer Drugs Developed. Retrieved from [Link]

Sources

Application Note: In Vivo Administration and Pharmacological Profiling of 3,4-Dichlorophenethylamine (3,4-DCPEA)

[1]

Executive Summary & Compound Profile

3,4-Dichlorophenethylamine (3,4-DCPEA) is a synthetic organic compound structurally analogous to dopamine (3,4-dihydroxyphenethylamine), where the hydroxyl groups at positions 3 and 4 of the phenyl ring are replaced by chlorine atoms.[1]

Unlike its alpha-methylated counterpart (3,4-Dichloroamphetamine or 3,4-DCA), which is a potent neurotoxin and monoamine releaser, 3,4-DCPEA lacks the alpha-methyl group .[1] This structural distinction renders it a substrate for Monoamine Oxidase (MAO), significantly reducing its half-life and altering its toxicity profile compared to amphetamines.[1]

Primary Research Applications:

  • Enzyme Inhibition: Investigation of Phenylethanolamine N-methyltransferase (PNMT) inhibition (the enzyme converting noradrenaline to adrenaline).[1][2][3][4][5]

  • Receptor Probing: Ligand studies for Trace Amine-Associated Receptors (TAARs).[1]

  • Metabolic Studies: Substrate specificity assays for MAO-B.

Chemical Properties
PropertyDataNotes
CAS Number 21581-45-3
Molecular Weight 190.07 g/mol (Free Base)~226.53 g/mol (HCl Salt)
Lipophilicity (LogP) ~2.7 - 3.3Highly lipophilic; crosses BBB readily.[1]
Appearance Colorless liquid (Base) or White solid (Salt)Hygroscopic if salt.[1]

Formulation & Preparation Protocols

Critical Causality: Due to the lipophilic nature of the dichlorophenyl ring, the free base is poorly soluble in aqueous media.[1] The Hydrochloride (HCl) salt is the preferred form for in vivo administration to maintain physiological pH and solubility.

Protocol A: Preparation of Injection Vehicle (HCl Salt)

Target Concentration: 1 – 10 mg/mL (depending on dose).[1]

  • Weighing: Calculate the required mass of 3,4-DCPEA HCl.

  • Solvent: Use 0.9% Sterile Saline (Physiological Saline).[1]

  • Dissolution: Vortex for 30 seconds. The salt should dissolve readily at room temperature.[1]

  • pH Adjustment: Check pH. If < 5.0, adjust carefully with dilute NaOH (0.1N) to pH ~6.0–7.[1]0. Warning: Precipitate may form if pH > 7.5 due to conversion back to free base.[1]

  • Filtration: Syringe filter (0.22 µm, PES or Nylon) for sterilization before injection.

Protocol B: Preparation from Free Base (Liquid)

Use this only if the salt is unavailable.[1]

  • Primary Solvent: Dissolve the weighed liquid oil in DMSO (Dimethyl sulfoxide).[1] Final DMSO concentration should not exceed 5-10% of the total volume.

  • Surfactant: Add Tween-80 (2% of final volume) to prevent oiling out.[1]

  • Diluent: Slowly add warm (37°C) sterile saline while vortexing vigorously.

  • Final Vehicle: 5% DMSO / 2% Tween-80 / 93% Saline.

Dosage Strategy & Administration

Scientific Rationale (The "Alpha-Methyl" Factor): Researchers often conflate 3,4-DCPEA with 3,4-DCA (3,4-dichloroamphetamine).[1]

  • 3,4-DCA: Resists MAO degradation

    
     Long half-life 
    
    
    High potency (Dose: 1-5 mg/kg).[1]
  • 3,4-DCPEA: Rapidly metabolized by MAO

    
     Short half-life 
    
    
    Requires higher dosing (Dose: 10-50 mg/kg) to achieve comparable transient plasma levels.[1]
Recommended Dosage Ranges (Rat/Mouse)
Study TypeRouteDosage RangeFrequencyRationale
Behavioral Screening IP10 – 30 mg/kgSingle BolusDetect sedation/stimulation (Irwin Test).[1]
PNMT Inhibition IP / SC25 – 50 mg/kgq4h or q6hHigh turnover requires frequent dosing.[1]
Toxicity (Acute) IPStart 50 mg/kgSingle BolusDetermine LD50 (Up-and-Down method).[1]
Pharmacokinetics IV5 – 10 mg/kgSingle BolusAvoid First-Pass metabolism for clearance data.[1]
Administration Workflow (Graphviz)[1]

GStartExperimental GoalType_BehavBehavioral(CNS Effects)Start->Type_BehavType_EnzEnzyme Inhibition(PNMT/MAO)Start->Type_EnzRoute_IPRoute: Intraperitoneal (IP)Fast absorptionType_Behav->Route_IPType_Enz->Route_IPRoute_SCRoute: Subcutaneous (SC)Sustained releaseType_Enz->Route_SCDose_LowDose: 10-20 mg/kg(Transient Effect)Route_IP->Dose_LowInitial ScreenDose_HighDose: 40-50 mg/kg(Saturation)Route_SC->Dose_HighMax InhibitionObs_SedMeasure: Locomotor Activity(Open Field)Dose_Low->Obs_SedObs_BioMeasure: Adrenal/BrainCatecholamine LevelsDose_High->Obs_Bio

Caption: Decision logic for route and dosage selection based on experimental endpoint (Behavioral vs. Biochemical).

Experimental Protocols

Workflow 1: The Modified Irwin Test (Behavioral Profiling)

Objective: To assess the gross CNS effects (stimulant vs. depressant) and autonomic toxicity.[1]

  • Acclimation: Handle animals (Rat/Mouse) for 3 days prior to testing.

  • Baseline: Record body weight and rectal temperature (T0).

  • Administration: Inject 3,4-DCPEA (IP) at 20 mg/kg .

  • Observation Windows: +15 min, +30 min, +60 min, +120 min.

  • Scoring Parameters:

    • Stimulation: Hyperactivity, stereotypy (repetitive head movements), tremor.[1]

    • Depression:[6][7] Sedation, loss of righting reflex, ataxia.[1]

    • Autonomic: Salivation, piloerection (sympathomimetic sign), pupil dilation.[1]

  • Interpretation:

    • High Activity: Suggests dopaminergic/adrenergic agonism.[1]

    • Sedation: Suggests adrenergic blockade or toxic metabolic intermediate.[1]

Workflow 2: PNMT Inhibition Assay (Tissue Collection)

Objective: To verify reduction in adrenaline synthesis in adrenal glands.

  • Dosing: Administer 50 mg/kg (IP) .

  • Timepoint: Euthanize animals at T = 2 hours post-dose (peak inhibition typically occurs 1-3 hours post-dose for this class).

  • Collection: Rapidly dissect adrenal glands and hypothalamus.[1]

  • Preservation: Snap freeze in liquid nitrogen immediately to prevent catecholamine oxidation.

  • Analysis: Homogenize in perchloric acid (0.1 M) and analyze via HPLC-ECD (Electrochemical Detection) for Norepinephrine/Epinephrine ratio.

    • Success Criteria: An increase in the Norepinephrine:Epinephrine ratio compared to vehicle control indicates PNMT inhibition.[1]

Safety & Toxicology (Self-Validating Controls)

Safety Profile
  • Neurotoxicity: While less toxic than 3,4-DCA, chlorinated phenethylamines can generate reactive quinones if metabolized via ring hydroxylation.[1]

  • Handling: 3,4-DCPEA is a skin and eye irritant.[1] Use standard PPE (Gloves, Goggles, Lab Coat).

Control Groups (Mandatory)

Every experiment must include:

  • Negative Control: Vehicle alone (Saline or DMSO/Saline mix).

  • Positive Control (Assay Dependent):

    • For PNMT Inhibition: SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) if available.[1]

    • For CNS Stimulation: Amphetamine (1-2 mg/kg).[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Syringe pH > 7.5 or Saline incompatibilityLower pH to 6.0; switch to water vehicle if saline causes "salting out".[1]
No Behavioral Effect Rapid MAO metabolismPre-treat with Pargyline (MAO inhibitor) to isolate direct receptor effects.
Immediate Lethality Embolism or pH shockEnsure solution is filtered and pH balanced. Reduce injection speed.

References

  • Fuller, R. W., et al. (1973).[1] "Inhibition of phenylethanolamine N-methyl transferase by benzylamines and phenethylamines." Journal of Medicinal Chemistry, 16(2), 101-106.[1]

  • PubChem. (2025).[1][8][9][10] "3,4-Dichlorophenethylamine Compound Summary." National Library of Medicine.[1] [1]

  • Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines."[1] Pharmacology & Therapeutics, 125(3), 363-375.[1]

  • OECD. (2022).[1][11] "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals.

  • Borzelleca, J. F., et al. (1985).[1][12] "Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse." Toxicology Letters, 29(1), 39-42.[1][12]

Title: Strategic Incorporation of (3,4-Dichloro-phenyl)-ethyl-amine as a Warhead Precursor in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,4-Dichloro-phenyl)-ethyl-amine in PROTAC Design

Abstract

This application note details the strategic utility of (3,4-Dichloro-phenyl)-ethyl-amine (CAS: 21581-45-3 or similar isomers) as a high-value building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While often overlooked as a simple intermediate, this scaffold offers unique physicochemical properties—specifically lipophilicity modulation and metabolic resistance via halogenation—that are critical for optimizing cell permeability in large heterobifunctional molecules. This guide provides a comprehensive workflow for converting this amine into a functional target warhead, conjugating it to E3 ligase ligands, and validating the resulting degrader in biological systems.

Introduction: The "Anchor" Concept in PROTACs

In Targeted Protein Degradation (TPD), the "Warhead" (Target Ligand) is the anchor that recruits the Protein of Interest (POI) to the E3 ligase complex. The (3,4-Dichloro-phenyl)-ethyl-amine moiety is rarely a standalone drug but serves as a privileged substructure for ligands targeting:

  • GPCRs (e.g., Dopamine/Serotonin receptors): The phenethylamine backbone mimics neurotransmitters.

  • Kinases & Transporters: The dichlorophenyl group fits into hydrophobic pockets (e.g., the "back pocket" of kinases), utilizing halogen bonding to increase affinity.

Why this specific building block?

  • Metabolic Stability: The chlorine atoms at the 3 and 4 positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the warhead compared to unsubstituted phenyl rings [1].

  • Lipophilicity (LogP): PROTACs are notoriously large (MW > 800 Da). Adding a lipophilic dichlorophenyl group helps balance the polarity of the linker/E3 ligand, improving passive membrane permeability [2].

  • Amine Handle: The ethyl amine provides a nucleophilic "handle" for facile conjugation to linkers via amide coupling or reductive amination.

Chemical Properties & Design Logic

PropertyValue / DescriptionRelevance to PROTAC Design
Structure 2-(3,4-dichlorophenyl)ethanamineCore scaffold for target recognition.
Molecular Weight ~190.07 g/mol Low MW allows room for heavy linkers/E3 ligands.
LogP ~2.8 - 3.2Increases lipophilicity, aiding cell penetration.
H-Bond Donors 2 (Primary Amine)Primary site for linker attachment (turns into 1 HBD as amide).[1]
Halogen Bonding Cl...O / Cl...π interactionsEnhances binding affinity/selectivity in the target pocket [3].

Synthetic Application: From Building Block to PROTAC

The following workflow illustrates the conversion of the amine building block into a functional PROTAC.

Synthesis Workflow Diagram

PROTAC_Synthesis Amine (3,4-Dichloro-phenyl)-ethyl-amine (Target Warhead Precursor) Intermediate Linker-Warhead Conjugate (Free COOH remaining) Amine->Intermediate Step 1: Amide Coupling (HATU/DIPEA) Linker Bifunctional Linker (COOH-PEG-COOH) Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Step 2: Conjugation to E3 (Amide Coupling) E3_Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL-amine) E3_Ligand->PROTAC

Figure 1: Synthetic route for incorporating (3,4-Dichloro-phenyl)-ethyl-amine into a PROTAC scaffold.

Protocol: Amide Coupling (Linker Attachment)

Objective: Conjugate the amine building block to a carboxylic acid-terminated linker (e.g., Boc-PEG-acid).

Materials:

  • (3,4-Dichloro-phenyl)-ethyl-amine (1.0 equiv)

  • Linker-Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Linker-Acid in anhydrous DMF (0.1 M concentration) in a round-bottom flask under N2 atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes to activate the carboxylic acid (formation of the active ester).

  • Addition: Add (3,4-Dichloro-phenyl)-ethyl-amine dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW_Linker + MW_Amine - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient).

Critical Note: If the E3 ligand is sensitive (e.g., Cereblon ligands can hydrolyze), perform the Target-Linker coupling first (as described above), then deprotect the other end of the linker for the final E3 attachment [4].

Biological Validation: Degradation Assays

Once synthesized, the PROTAC must be validated for its ability to degrade the target protein.

Mechanism of Action Diagram

UPS_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruitment POI Target Protein (Bound to Dichloro-Warhead) POI->Ternary E3 E3 Ligase Complex (CRBN/VHL) E3->Ternary Ternary->Ternary Ubiquitination Proteasome 26S Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Chain Ub->Ternary Proteasome->E3 Recycling of PROTAC/E3 Degradation Peptide Fragments (Degradation) Proteasome->Degradation

Figure 2: The Ubiquitin-Proteasome System (UPS) mechanism hijacked by the PROTAC.

Protocol: DC50 Determination via Western Blot

Objective: Determine the concentration required to degrade 50% of the target protein (DC50).[2]

Materials:

  • Target cells (e.g., HEK293, HeLa).

  • PROTAC stock (10 mM in DMSO).

  • Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

  • Primary Antibody against Target Protein.

Procedure:

  • Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) and incubate overnight.

  • Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 16–24 hours.

    • Control 1: DMSO Vehicle (0% degradation baseline).

    • Control 2: Competitor (Pre-treat with excess free (3,4-Dichloro-phenyl)-ethyl-amine to prove mechanism is PROTAC-dependent).

  • Lysis: Wash cells with cold PBS, harvest, and lyse on ice for 30 min. Centrifuge at 14,000 rpm for 15 min.

  • Western Blot: Load equal protein amounts (20 µg) on SDS-PAGE. Transfer to nitrocellulose membrane.

  • Detection: Incubate with Primary Antibody (overnight, 4°C) followed by HRP-secondary.

  • Analysis: Quantify band intensity using ImageJ. Normalize Target Protein signal to Loading Control (e.g., GAPDH or Actin).

  • Calculation: Plot normalized intensity vs. log[Concentration] to derive DC50 [5].

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The dichloro-phenyl group is highly lipophilic. If the linker is also alkyl-heavy, the PROTAC may precipitate in media.

    • Solution: Switch to a PEG-based linker (PEG3–PEG5) to increase water solubility without compromising permeability.

  • Issue: No Degradation (Hook Effect).

    • Cause: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) form separately, preventing ternary complex formation.

    • Solution: Test lower concentrations. The "Hook Effect" is a hallmark of valid PROTAC behavior; degradation often peaks at 100 nM–1 µM and decreases at >10 µM.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism and metabolic blocking with halogens).
  • Edmondson, S. D., et al. (2004). "Benzylamines as novel P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(12). Link (Demonstrates the utility of dichlorophenethylamines in drug design).

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation."[3][4][5][6] Cell Chemical Biology, 27(8), 998-985. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,4-Dichloro-phenyl)-ethyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems, optimize your yield, and ensure the purity of your final product.

Overview of Synthetic Strategies

The synthesis of (3,4-Dichloro-phenyl)-ethyl-amine, a valuable building block, is primarily achieved through two robust synthetic routes. The choice of route often depends on the availability of starting materials and the scale of the reaction. This guide is structured to address troubleshooting and frequently asked questions for each pathway.

  • Route A: Reduction of 3,4-Dichlorophenylacetonitrile.

  • Route B: Reductive Amination of 3,4-Dichlorophenylacetone.

Diagram: Synthetic Pathways to (3,4-Dichloro-phenyl)-ethyl-amine

Synthesis_Pathways Figure 1. Primary Synthetic Routes cluster_A Route A cluster_B Route B A_start 3,4-Dichlorophenylacetonitrile A_end (3,4-Dichloro-phenyl)-ethyl-amine A_start->A_end Reduction (e.g., LiAlH4, H2/Catalyst) B_start 3,4-Dichlorophenylacetone B_end (3,4-Dichloro-phenyl)-ethyl-amine B_start->B_end Reductive Amination (e.g., NH4OAc, NaBH3CN) Precursor1 3,4-Dichlorobenzyl Halide Precursor1->A_start Cyanation Precursor2 3,4-Dichlorobenzaldehyde Precursor2->B_start Multi-step synthesis

Caption: Overview of the two main synthetic routes.

Route A: Troubleshooting the Reduction of 3,4-Dichlorophenylacetonitrile

This is arguably the most direct route to the target amine. It involves the reduction of a nitrile functional group. While straightforward in principle, the success of this reaction hinges on the choice of reducing agent and meticulous control of reaction conditions.

Frequently Asked Questions (FAQs) - Route A

Q1: My 3,4-Dichlorophenylacetonitrile starting material appears impure. How can I purify it and how will impurities affect my reaction?

A1: The purity of the nitrile precursor is critical. Common impurities include unreacted 3,4-dichlorobenzyl halide or oxidation byproducts. These can consume the reducing agent and lead to complex side-product formation.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective. Alternatively, flash chromatography on silica gel can be used.

  • Impact: Halide impurities can quench powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄). Aldehydic impurities from oxidation will be reduced to the corresponding alcohol, complicating purification.

Q2: What are the pros and cons of different reducing agents for the nitrile reduction?

A2: The choice of reducing agent is a balance of reactivity, safety, and functional group tolerance.

Reducing Agent Advantages Disadvantages & Causality Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) Highly effective, rapid, and high-yielding.Highly reactive with protic sources (water, alcohols); requires strictly anhydrous conditions. Moisture contamination will quench the reagent, leading to incomplete reaction.Anhydrous ether or THF, N₂ atmosphere.
Catalytic Hydrogenation (H₂/Catalyst) Cleaner workup, avoids pyrophoric reagents, suitable for larger scales.May require high pressure/temperature. The catalyst (e.g., Raney Nickel, Palladium) can be sensitive to poisoning by sulfur or halide impurities. Dehalogenation of the aromatic ring is a potential side reaction under harsh conditions.Ethanol/Ammonia solvent, Raney-Nickel catalyst, 8-10 atm H₂.[1]
Borane (BH₃•THF) Milder than LiAlH₄, good functional group tolerance.Slower reaction times, can be more expensive.THF solvent, reflux temperatures.
Troubleshooting Guide - Route A

Issue 1: Low or no conversion of the starting nitrile.

  • Potential Cause 1: Inactive Reducing Agent.

    • Explanation: LiAlH₄ is extremely sensitive to moisture and air. An old or improperly stored bottle will have significantly reduced activity.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or test the activity of your current stock on a small scale with a simple substrate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Catalyst Poisoning (for Catalytic Hydrogenation).

    • Explanation: Trace impurities in the starting material or solvent can deactivate the surface of the metal catalyst.

    • Solution: Purify the starting nitrile as described above. Use high-purity, degassed solvents. Ensure the reaction vessel is scrupulously clean.

  • Potential Cause 3: Insufficient Temperature/Pressure (for Catalytic Hydrogenation).

    • Explanation: The reduction of aromatic nitriles can be sluggish and often requires forcing conditions to achieve a reasonable reaction rate.[1]

    • Solution: Gradually increase the reaction temperature (e.g., from RT to 50-70 °C) and/or hydrogen pressure. Monitor the reaction by TLC or GC-MS to track progress and avoid side reactions.

Issue 2: Formation of significant side products, complicating purification.

  • Potential Cause 1: Over-reduction or Dehalogenation (Catalytic Hydrogenation).

    • Explanation: Under overly harsh conditions (high temperature/pressure), the catalyst can begin to reduce the aromatic ring or cleave the C-Cl bonds.

    • Solution: Optimize reaction conditions by starting with lower temperatures and pressures and gradually increasing them. Monitor for the appearance of dehalogenated byproducts by GC-MS.

  • Potential Cause 2: Complex mixture from improper quenching of LiAlH₄.

    • Explanation: The workup of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

    • Solution: Follow a validated quenching procedure, such as the Fieser workup. Cool the reaction to 0 °C and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce granular, easily filterable aluminum salts.

Route B: Troubleshooting the Reductive Amination of 3,4-Dichlorophenylacetone

Reductive amination is a powerful one-pot method for amine synthesis.[2] It involves the initial formation of an imine between the ketone and an amine source, which is then reduced in situ to the desired amine. The key to a high-yield reaction is balancing the rate of imine formation with the rate of reduction.

Frequently Asked Questions (FAQs) - Route B

Q1: What is the best amine and reducing agent combination for this reaction?

A1: The most common approach uses an ammonium salt as the amine source and a hydride reducing agent that is selective for the imine over the ketone.

  • Amine Source: Ammonium acetate or ammonium formate are excellent choices. Ammonium formate can also serve as the reducing agent in the Leuckart reaction, though this often requires high temperatures (120-165 °C).[3]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic choice because it is a weak reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, especially at a mildly acidic pH of 4-5.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative that is also highly effective and does not require strict pH control.[5][6]

Q2: Why is pH control important in some reductive amination protocols?

A2: The mechanism requires a delicate pH balance. The initial formation of the imine is acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes it more electrophilic. However, if the pH is too low, the amine nucleophile will be fully protonated to its non-nucleophilic ammonium form, shutting down the reaction.[4] A pH of 4-6 is typically optimal when using reagents like NaBH₃CN.

Troubleshooting Guide - Route B

Issue 1: Low yield, with recovery of starting 3,4-Dichlorophenylacetone.

  • Potential Cause 1: Inefficient Imine Formation.

    • Explanation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. This is the rate-limiting step.

    • Solution: Ensure you are using a slight excess of the ammonium salt. If possible, remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. Allowing the ketone and amine source to stir for a period (e.g., 1-2 hours) before adding the reducing agent can also drive the equilibrium.[4]

  • Potential Cause 2: Incorrect pH.

    • Explanation: As discussed in the FAQ, incorrect pH can halt the reaction.

    • Solution: If using NaBH₃CN, buffer the reaction or add a catalytic amount of acetic acid to maintain a pH between 4 and 6. If using NaBH(OAc)₃, this is less of a concern as the reagent itself provides the necessary acidic environment.

  • Potential Cause 3: Premature Reduction of the Ketone.

    • Explanation: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting ketone to the corresponding alcohol faster than the imine can form, leading to low yields of the desired amine.[4][6]

    • Solution: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. If NaBH₄ must be used, the imine should be pre-formed and isolated before the reduction step, turning it into a two-step process.[5]

Issue 2: Formation of a secondary amine byproduct (bis-(3,4-dichloro-phenyl)-ethyl-amine).

  • Potential Cause: Over-alkylation.

    • Explanation: The newly formed primary amine product can be nucleophilic enough to react with another molecule of the starting ketone, forming a new imine that is then reduced to a secondary amine.

    • Solution: Use a large excess of the ammonium source (e.g., 5-10 equivalents) to outcompete the product amine in reacting with the ketone. Running the reaction at a higher concentration can sometimes favor the initial desired reaction.

Diagram: Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Figure 2. Decision Tree for Low Yield Start Low Yield of Amine Product Check_Ketone Is starting ketone recovered? Start->Check_Ketone Check_Alcohol Is the corresponding alcohol present? Check_Ketone->Check_Alcohol No Imine_Formation Problem: Inefficient Imine Formation Check_Ketone->Imine_Formation Yes Reduction_Problem Problem: Premature Ketone Reduction Check_Alcohol->Reduction_Problem Yes Other_Issues Other Issues (e.g., workup loss, side reactions) Check_Alcohol->Other_Issues No Imine_Solution Solution: - Use excess NH4+ source - Add molecular sieves - Adjust pH to 4-6 - Pre-stir ketone and amine Imine_Formation->Imine_Solution Reduction_Solution Solution: - Use selective reducing agent (NaBH3CN, NaBH(OAc)3) - Avoid NaBH4 in one-pot setup Reduction_Problem->Reduction_Solution

Caption: A logical workflow for diagnosing low yield.

General Purification and Handling

Q: My crude product is an oil that is difficult to purify by column chromatography. What are my options?

A: Primary amines like (3,4-Dichloro-phenyl)-ethyl-amine can be challenging to purify via standard silica gel chromatography due to their basicity, which causes tailing and poor separation.[7]

  • Acid-Base Extraction: This is a highly effective classical method. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. The boiling point is approximately 280 °C at atmospheric pressure.

  • Salt Crystallization: Convert the amine to its hydrochloride or another salt by treating a solution of the free base with HCl (e.g., as a solution in ether or isopropanol). The resulting salt is often a stable, crystalline solid that can be purified by recrystallization.

  • Amine-Functionalized Silica: If chromatography is necessary, consider using amine-functionalized silica gel or adding a small amount of a modifier like triethylamine or ammonia to the eluent to improve peak shape.[7]

Q: My purified amine product is turning brown/yellow upon storage. Why is this happening and how can I prevent it?

A: Aryl amines are susceptible to air oxidation, which can form highly colored impurities. The product can also absorb carbon dioxide from the air to form the corresponding carbamate.

  • Prevention: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-colored vial in a refrigerator or freezer. If possible, converting it to its stable hydrochloride salt is the best option for long-term storage.

References

  • CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.
  • Zhejiang Linjiang Chem (2018) - Synthesis method of 3,4-dichlorobenzonitrile. Eureka | Patsnap. [Link]

  • Ashenhurst, J. (2017) - Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem - 3,4-Dichlorophenol. National Center for Biotechnology Information. [Link]

  • US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Wikipedia - 3,4-Dichloroamphetamine. Wikimedia Foundation. [Link]

  • EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). Thieme Chemistry. [Link]

  • Organic Chemistry Data - Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Wikipedia - Leuckart reaction. Wikimedia Foundation. [Link]

  • Khan, et al. (2023) - A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Link]

  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • US4283254A - Methylamines purification by distillation and purge.
  • Biotage - Organic Amine Flash Purification Using A Novel Stationary Phase. Poster Note. [Link]

Sources

Technical Support Center: (3,4-Dichloro-phenyl)-ethyl-amine (DCPEA) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,4-Dichloro-phenyl)-ethyl-amine (DCPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of DCPEA during experimental procedures. Ensuring the stability of this compound is paramount for the accuracy and reproducibility of your results.

Understanding the Stability of (3,4-Dichloro-phenyl)-ethyl-amine

(3,4-Dichloro-phenyl)-ethyl-amine, a chlorinated aromatic amine, is susceptible to degradation through several pathways. The primary concerns are oxidation , photodegradation , and reactions with incompatible materials . The aromatic amine group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1][2][3] The chlorinated phenyl ring, while generally stable, can undergo photodegradation upon exposure to UV radiation.[4][5]

Key Degradation Pathways
  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of colored degradation products, such as nitro compounds and polymeric materials.[1][6][7] This process can be accelerated by elevated temperatures and the presence of certain metals.

  • Photodegradation: Aromatic amines and chlorinated aromatic compounds can be sensitive to light, particularly UV radiation.[8] This can lead to the formation of radical species and subsequent degradation into various byproducts, potentially altering the compound's structure and activity.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can promote both oxidative and other degradative pathways.[9][10][11]

Below is a diagram illustrating the primary degradation pathways for DCPEA.

Potential Degradation Pathways for DCPEA DCPEA (3,4-Dichloro-phenyl)-ethyl-amine (DCPEA) Oxidation Oxidative Stress (Oxygen, Metal Ions, Heat) DCPEA->Oxidation Exposure to Air Photodegradation Photolytic Stress (UV Light) DCPEA->Photodegradation Exposure to Light Thermal_Stress Thermal Stress (Elevated Temperature) DCPEA->Thermal_Stress High Temperatures Oxidized_Products Oxidized Degradants (e.g., Nitro Compounds, Polymers) Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Thermal_Products Thermal Degradants Thermal_Stress->Thermal_Products

Caption: Primary degradation pathways for DCPEA.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of DCPEA in a question-and-answer format.

Frequently Asked Questions

Q1: My DCPEA solution has developed a yellow or brownish tint. What is the cause and is it still usable?

A1: A color change, typically to yellow or brown, is a common indicator of oxidative degradation.[8] This is often due to exposure to air and potentially light. While minor discoloration may not significantly impact all experiments, it indicates the presence of impurities. For sensitive applications, such as quantitative analysis or in vivo studies, it is highly recommended to use a fresh, uncolored solution. To prevent this, always store DCPEA solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I've observed a loss of potency or inconsistent results in my assays using DCPEA. Could this be related to degradation?

A2: Yes, inconsistent results are a hallmark of compound degradation. The formation of degradation products can lead to a lower effective concentration of the active compound and potentially introduce interfering substances into your experiment. It is crucial to implement proper storage and handling procedures to ensure the integrity of your DCPEA stock.

Q3: What are the ideal short-term and long-term storage conditions for DCPEA?

A3:

  • Short-Term (Working Solutions): Store in amber glass vials with tightly sealed caps, preferably with a PTFE liner.[12] Purge the headspace with an inert gas like argon or nitrogen before sealing. Store at 2-8°C and use within a few days.

  • Long-Term (Solid or Concentrated Stock): Store the solid compound in a tightly sealed container in a desiccator at or below room temperature (generally below 30°C), protected from light.[13][14] For concentrated stock solutions, store under an inert atmosphere in amber vials at -20°C or -80°C.

Storage ConditionTemperatureAtmosphereContainerDuration
Solid Compound ≤ 30°CNormal (in desiccator)Tightly sealedLong-term
Concentrated Stock -20°C to -80°CInert Gas (Ar, N₂)Amber glass vialLong-term
Working Solution 2-8°CInert Gas (Ar, N₂)Amber glass vialShort-term (days)

Q4: Which solvents are recommended for dissolving DCPEA, and are there any to avoid?

A4: DCPEA is soluble in most organic solvents. For stock solutions, ethanol, methanol, or DMSO are commonly used. However, be cautious with chlorinated solvents like dichloromethane, as they can potentially react with amines over time, especially in the presence of heat or light.[15] Always use high-purity, anhydrous solvents to minimize water content, which can facilitate hydrolysis of chlorinated compounds under certain conditions.[16]

Experimental Protocols for Preventing Degradation

To ensure the stability of DCPEA in your experiments, follow these detailed protocols.

Protocol 1: Preparation and Storage of a Standard Stock Solution

This protocol describes the steps for preparing a stable, concentrated stock solution of DCPEA.

Materials:

  • (3,4-Dichloro-phenyl)-ethyl-amine (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Analytical balance and appropriate weighing tools

  • Syringes and needles

Procedure:

  • Weighing: Accurately weigh the desired amount of solid DCPEA in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to an appropriate-sized amber glass vial. Add the desired volume of anhydrous solvent to achieve the target concentration.

  • Inert Gas Purge: Insert a needle connected to the inert gas source into the vial's headspace. Insert a second, shorter needle to act as a vent.

  • Gently flush the headspace with the inert gas for 1-2 minutes to displace any oxygen.

  • Sealing: Remove the needles and immediately seal the vial tightly with the screw cap.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C for long-term storage.

Stock Solution Preparation Workflow start Start weigh Weigh Solid DCPEA start->weigh dissolve Dissolve in Anhydrous Solvent in Amber Vial weigh->dissolve purge Purge Headspace with Inert Gas (Ar or N₂) dissolve->purge seal Seal Vial Tightly purge->seal store Store at -20°C or -80°C seal->store end End store->end

Caption: Workflow for preparing a stable DCPEA stock solution.

Protocol 2: Monitoring DCPEA Degradation Using HPLC

Regularly assessing the purity of your DCPEA stock is crucial. This protocol outlines a general HPLC method for this purpose.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • DCPEA sample (stock or working solution)

  • Reference standard of DCPEA (if available)

Procedure:

  • Sample Preparation: Dilute a small aliquot of your DCPEA solution in the initial mobile phase composition to an appropriate concentration for UV detection.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). A typical starting gradient could be 95:5 (A:B) ramping to 5:95 (A:B) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength, typically around 230-280 nm for chlorinated aromatic compounds.

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample. A pure sample should show a single major peak corresponding to DCPEA. The appearance of additional peaks, especially at earlier or later retention times, may indicate the presence of degradation products.

  • Quantification (Optional): If a reference standard is available, create a calibration curve to quantify the amount of DCPEA remaining and calculate the percentage of degradation.

References

  • PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wang, T., et al. (2013). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. Journal of Hazardous Materials, 260, 510-517. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 3,4-Dichloroaniline Chemical Substances Control Law Reference No. 3-261. Retrieved from [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenethylamine. Retrieved from [Link]

  • Mondal, M. K., & Mandal, B. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]

  • Nishikawa, M., & Kizu, R. (2019). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Thevenet, F., et al. (2011). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Retrieved from [Link]

  • E-aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Wahlström, R., et al. (2014). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 6(19), 7859-7866. Retrieved from [Link]

  • Neta, P., & Fessenden, R. W. (1974). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 78(5), 523-529. Retrieved from [Link]

  • Zhou, S., et al. (2012). Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. Retrieved from [Link]

  • Shen, Y. S., & Ku, Y. (2002). Photochemical degradation of chlorobenzene. Water research, 36(17), 4203-4214. Retrieved from [Link]

  • DelveInsight Business Research. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Health & Safety. Retrieved from [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • University of Central Florida. (n.d.). Sensitivity Improvement Strategies for Raman Detection of Methamphetamine from Complex Samples. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Vega, F., Sanna, A., Navarrete, B., & Maroto-Valer, M. M. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved from [Link]

  • IJRPR. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2019). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Retrieved from [Link]

  • Analytical Methods. (2014). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Microbial Degradation of Chlorinated Aromatic Compounds. Retrieved from [Link]

  • ATSDR. (n.d.). 7. Analytical Methods. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(3,4-Dichlorophenyl)ethylamine, 5g, Each. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl)tetrabromophthalate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to (3,4-Dichloro-phenyl)-ethyl-amine (DCP)

[1]

Executive Technical Summary

Compound Profile:

  • IUPAC Name: 2-(3,4-Dichlorophenyl)ethanamine[1]

  • Primary Biological Target: Dopamine Transporter (DAT/SLC6A3); binds to the central S1 site, stabilizing the transporter in a partially occluded conformation [1].

  • Secondary Targets: Sigma-1 receptors (

    
    1R), often used as a hydrophobic scaffold for high-affinity ligands [2].[1]
    
  • Resistance Phenotypes:

    • Functional Desensitization: Loss of DCP uptake or inability of DCP to competitively inhibit dopamine reuptake.

    • Cytotoxic Tolerance: Upregulation of survival pathways (e.g., Bcl-2, efflux pumps) preventing DCP-induced apoptosis or oxidative stress.[1]

Diagnostic Troubleshooting: Is it True Resistance?

Before assuming biological resistance, rule out physicochemical and experimental artifacts common to halogenated phenethylamines.

Phase I: Compound & Assay Integrity

Q: My IC50 curves are shifting rightward. Is the compound degrading? A: Likely. DCP is a primary amine that avidly absorbs CO₂ from the air , forming carbamate salts that alter solubility and effective concentration.

  • Validation Step: Check the physical state of your stock. If the liquid has become viscous or cloudy, it has carbonated.

  • Corrective Action: Always prepare fresh stocks in degassed buffers or DMSO under nitrogen. Store dry aliquots at -20°C in a desiccator.

Q: The cells express DAT, but DCP shows no binding. Why? A: Check your transfection stability. In heterologous systems (e.g., HEK293-DAT or CHO-DAT), promoter silencing (CMV methylation) is the #1 cause of "resistance."[1]

  • Validation Step: Perform a Surface Biotinylation Assay (Protocol A) to confirm DAT is physically present on the plasma membrane, not just in the cytosol.

Mechanism-Based Solutions: Overcoming Biological Resistance[1]

Scenario A: Transporter-Mediated Resistance (DAT/SERT)

Context: You are studying transport kinetics, and the cells stop responding to DCP.

Mechanism: DCP acts similarly to amphetamines. Chronic exposure triggers DAT internalization via Protein Kinase C (PKC)-mediated phosphorylation.[1] The transporter is pulled from the surface into endosomes, rendering the cell "resistant" to uptake-dependent effects [3].

Troubleshooting Workflow:

ObservationRoot CauseCorrective Strategy
Reduced Vmax DAT InternalizationWashout: 2–4 hour serum-free recovery period allows DAT recycling to the surface.[1]
Increased Km Competitive InhibitionLigand Swap: Ensure no residual dopamine is in the media (e.g., from FBS). Use dialyzed FBS.
Total Loss of Signal Proteosomal DegradationRescue: Treat with Chloroquine (50 µM) or MG-132 to block lysosomal/proteasomal degradation of internalized DAT.
Scenario B: Cytotoxic/Off-Target Resistance

Context: You are using DCP as a cytotoxic agent or scaffold, and cells are surviving.[1]

Mechanism: Halogenated phenethylamines are substrates for P-glycoprotein (P-gp/MDR1) .[1] Overexpression of ABCB1 (MDR1) actively pumps DCP out of the cell before it can reach intracellular targets (mitochondria or sigma receptors).

Solution: Co-treat with a specific P-gp inhibitor.[1]

  • Protocol: Add Tariquidar (100 nM) or Verapamil (5–10 µM) 30 minutes prior to DCP treatment.[1] If potency is restored, efflux was the mechanism.

Visualizing the Resistance Pathway

The following diagram illustrates the dichotomy between Transporter Trafficking (Functional Resistance) and Efflux/Metabolism (Cytotoxic Resistance).

DCP_Resistance_MechanismDCP(3,4-Dichloro-phenyl)-ethyl-amine(Extracellular)DAT_SurfaceDAT (Surface)Target SiteDCP->DAT_SurfaceBinding (Substrate)EffluxP-gp / MDR1 PumpDCP->EffluxPassive DiffusionDAT_InternalInternalized DAT(Endosome)DAT_Surface->DAT_InternalChronic Exposure(PKC Activation)MitoMitochondria / Sigma-1R(Intracellular Target)DAT_Surface->MitoTransport/SignalingDAT_Internal->DAT_SurfaceRecycling(Requires Washout)degradationLysosomal DegradationDAT_Internal->degradationPermanent Loss(Downregulation)Efflux->DCPActive Extrusion(Resistance)

Figure 1: Dual mechanisms of resistance.[1] Left branch: DAT internalization reduces target availability. Right branch: P-gp efflux prevents intracellular accumulation.[1]

Validated Protocols

Protocol A: Surface Biotinylation (Validating Target Availability)

Use this to distinguish between "drug failure" and "target disappearance."[1]

  • Wash: Rinse cells 3x with ice-cold PBS (Ca²⁺/Mg²⁺ supplemented) to halt trafficking.[1]

  • Label: Incubate with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 min at 4°C.

    • Why 4°C? Prevents endocytosis of the label.

  • Quench: Wash 2x with Tris-Glycine buffer (100 mM) to stop the reaction.

  • Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

  • Capture: Incubate lysate with NeutrAvidin beads for 1 hour.

  • Elute & Blot: Boil beads in SDS-loading buffer; Western Blot for DAT (antibody targeting C-terminus).

    • Result: If band is faint compared to Total Lysate control, your resistance is due to internalization .

Protocol B: Functional Uptake Rescue Assay

Use this to test if resistance is reversible.

  • Seed Cells: 24-well plates (Poly-D-Lysine coated).

  • Pre-treatment:

    • Group A: Control (Media only).[1]

    • Group B: DCP (10 µM) chronic (24h).[1]

    • Group C: DCP (24h) + BIM-I (1 µM, PKC inhibitor) added in last 4 hours.[1]

  • Washout: Aspirate media, wash 2x with warm KRH buffer.[1]

  • Uptake: Add [³H]-Dopamine (20 nM) for 5 minutes.

  • Terminate: Wash 3x with ice-cold buffer; lyse in 1% SDS.

  • Read: Liquid Scintillation Counting.

    • Interpretation: If Group C shows higher uptake than Group B, the resistance is signaling-mediated (PKC) and reversible.

Frequently Asked Questions (FAQs)

Q: Can I use 3,4-Dichlorophenethylamine to model Parkinson's disease toxicity? A: Use with caution. While structurally related to MPP+ precursors, DCP itself is less neurotoxic than 6-OHDA or MPP+.[1] If you observe "resistance" to toxicity, it is likely because DCP requires very high concentrations (>100 µM) to induce mitochondrial complex I inhibition compared to established toxins [4].[1]

Q: Does DCP cross-react with Serotonin Transporters (SERT)? A: Yes.[1] DCP is promiscuous.[1] If your cell line expresses both DAT and SERT, "resistance" might actually be transport shunting —DCP entering via SERT when DAT is blocked.[1] Use Citalopram (100 nM) to block SERT and isolate DAT-specific effects.[1]

Q: Why do my results vary between batches of DCP? A: As noted in the Diagnostic section, carbamate formation is rapid. Always check the Refractive Index (n20/D 1.567) or run a quick NMR if resistance appears suddenly with a new bottle.

References

  • Wang, K.H., Penmatsa, A., & Gouaux, E. (2015).[1] Neurotransmitter and psychostimulant recognition by the dopamine transporter.[2] Nature, 521(7552), 322–327.[1] [1]

  • Guitart, X., et al. (2004).[1] Sigma receptors: biology and targets for therapeutics. Annual Review of Pharmacology and Toxicology, 44, 333-362.[1]

  • Vaughan, R.A., & Foster, J.D. (2013).[1] Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.[1]

  • PubChem Compound Summary. (2024). 3,4-Dichlorophenethylamine (CID 217958).[1] National Center for Biotechnology Information.[1]

Technical Support Center: Stability & Handling of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (3,4-Dichloro-phenyl)-ethyl-amine (also known as 3,4-Dichlorophenethylamine or 3,4-DMPEA).

Status: Active | Role: Senior Application Scientist | Ticket ID: #DMPEA-STAB-001[1][2]

Executive Summary & Compound Profile

(3,4-Dichloro-phenyl)-ethyl-amine is a primary phenethylamine derivative.[1][2][3] Its stability profile is dictated by the nucleophilicity of the primary amine (


) and the lipophilicity of the dichlorinated phenyl ring.
  • Critical Vulnerability: The primary amine is highly reactive toward electrophilic solvents (alkyl halides, ketones) and atmospheric agents (

    
    , 
    
    
    
    ).[3]
  • Physical State:

    • Free Base: Viscous oil or low-melting solid (prone to oxidation).[1][2][3]

    • Hydrochloride Salt: Crystalline solid (hygroscopic, chemically more stable).[3]

Troubleshooting Guide (Q&A)

Direct answers to common user tickets.

Q1: "My sample turned cloudy and formed a white precipitate after being dissolved in Dichloromethane (DCM) overnight. Is it crashing out?"

Diagnosis: Likely Chemical Reaction (N-Alkylation).[1][2][3] Technical Insight: While DCM is often viewed as inert, primary amines like 3,4-DMPEA are nucleophilic enough to undergo an


 reaction with DCM over prolonged periods (or with reflux), especially if the free base is used.[1][2][3]
  • Mechanism: The amine attacks the methylene carbon of DCM, forming chloromethyl-ammonium species or methylene-bridged gem-diamines (aminals).[1][2][3]

  • Immediate Action: Filter the precipitate. Analyze the filtrate by LC-MS. If you see a mass shift of +12 or +14 Da (methylene bridge formation) or +48 Da (chloromethyl), the solvent has alkylated your compound.[3]

  • Prevention: Never store the free base in chlorinated solvents for >4 hours. Use Chloroform (

    
    ) only if stabilized with amylene, not ethanol (to avoid ester interactions), and keep cold.[2][3]
    
Q2: "I see a new peak in my HPLC chromatogram at [M+40] after dissolving the sample in Acetone/Methanol for analysis."

Diagnosis: Schiff Base Formation (Imine).[3] Technical Insight: Acetone is a ketone.[3] Primary amines react rapidly with ketones to form imines (Schiff bases), releasing water.[3] This reaction is reversible but will distort analytical data.[3]

  • Mechanism:

    
    .[1][2][3]
    
  • Immediate Action: Switch the dissolution solvent to Acetonitrile or Methanol (without ketone impurities).[3] If the peak disappears in the new solvent, it was an artifact.

  • Prevention: Strictly avoid acetone, MEK, or aldehydes as solvents for this primary amine.[3]

Q3: "The solid powder has become sticky and gained weight during weighing on the open bench."

Diagnosis: Carbamate Formation (CO2 Capture) or Hygroscopicity. Technical Insight: Primary amines are excellent


 scrubbers.[3] They react with atmospheric 

to form carbamate salts (

).[1][2][3]
  • Mechanism: This is a reversible reaction that forms a "crust" on the material.

  • Immediate Action: If the compound is the free base, dissolve in dilute acid (HCl) to release the

    
     and convert it to the stable hydrochloride salt.
    
  • Prevention: Handle under inert atmosphere (

    
     or Ar). Store in a desiccator.
    

Technical Deep Dive: Solvent Compatibility Matrix

Stability Rating System:

  • 🟢 Recommended: Stable for >24 hours.

  • 🟡 Caution: Use immediately; degradation possible >4 hours.[3]

  • 🔴 Critical Failure: Rapid degradation or reaction.[3]

Solvent ClassSpecific SolventRatingMechanism of Interaction/Failure
Alcohols Methanol, Ethanol🟢Stable. Good solubility for both salt and free base.[1][2][3] Note: Ensure solvents are aldehyde-free.[1][2][3]
Nitriles Acetonitrile (ACN)🟢Stable. Excellent for HPLC/LCMS.[2][3] Non-reactive.
Chlorinated Dichloromethane (DCM)🟡Slow Alkylation. Risk of forming chloromethyl adducts or gem-diamines upon storage.[1][2][3]
Ketones Acetone, MEK🔴Schiff Base Formation. Rapid conversion to imine.[3] Do not use.
Ethers THF, Diethyl Ether🟡Peroxide Risk. If not stabilized, peroxides will oxidize the amine to N-oxide.[1][2][3]
Water Water (pH < 7)🟢Stable. Forms water-soluble ammonium salt.[1][2][3]
Water Water (pH > 7)🔴Insoluble/Oxidation. Free base oils out and oxidizes at interface.[3]

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of (3,4-Dichloro-phenyl)-ethyl-amine under various stress conditions.

DMPEA_Stability cluster_legend Stability Legend Compound (3,4-Dichloro-phenyl)-ethyl-amine (Primary Amine) Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate + CO2 (Air Exposure) Imine Schiff Base (Imine) (M+40 Artifact) Compound->Imine + Acetone/Ketones Alkylated Chloromethyl Adducts (N-Alkylation) Compound->Alkylated + DCM (Long Term) Oxide N-Oxides / Hydroxylamines (Yellow Discoloration) Compound->Oxide + O2 (Air/Peroxides) Salt Hydrochloride Salt (Stable Crystalline Solid) Compound->Salt + HCl (Storage Form) Safe Stable Form Risk Degradation Risk

Figure 1: Chemical degradation pathways of 3,4-DMPEA showing critical solvent and environmental interactions.

Experimental Protocols

Protocol A: Safe Storage & Handling

Objective: Prevent carbamate formation and oxidation.

  • Form Selection: Always store as the Hydrochloride (HCl) salt whenever possible.[3] The free base is significantly less stable.

  • Environment: Flush storage vials with dry Nitrogen or Argon before sealing.

  • Temperature: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage of the free base (leaching/adsorption).[1][2][3]

Protocol B: Purification of Oxidized/Degraded Sample

Objective: Recover pure amine from a discolored or carbamate-contaminated batch.

  • Dissolution: Dissolve the degraded sample in 0.1 M HCl (aqueous).

    • Why? The amine converts to the water-soluble salt; neutral impurities (imines, oxidation byproducts) may remain organic or hydrolyze.[1][2][3]

  • Wash: Extract the aqueous layer with Ethyl Acetate (2x).[3] Discard the organic layer (removes non-basic impurities).[3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 1 M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (3x) (Only for immediate extraction, not storage!).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Conversion: Add

    
     in ether/dioxane to precipitate the clean salt. Filter and dry under vacuum.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217958, 2-(3,4-Dichlorophenyl)ethanamine.[1][2][3] Retrieved from [Link][1][2][3]

  • Aidic (2025). Thermal Stability of Amine Compounds and Dichloromethane.[3] (General mechanistic evidence for amine-DCM incompatibility).[1][2][3] Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Efficient Synthesis of Carbamates from Amines and CO2.[3][4] Journal of Organic Chemistry.[3] (Mechanistic basis for air-sensitivity). Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Optimization of (3,4-Dichloro-phenyl)-ethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Reaction Conditions & Preventing Dehalogenation

Executive Summary

Synthesizing (3,4-dichloro-phenyl)-ethyl-amine derivatives presents a specific chemoselective challenge: preserving the aromatic chlorine atoms while reducing the nitrogen-containing precursor. The electron-withdrawing nature of the 3,4-dichloro substitution pattern weakens the carbon-halogen bond, making it susceptible to oxidative addition by transition metals (specifically Palladium) during catalytic hydrogenation.

This guide prioritizes chemoselective hydride reductions over catalytic hydrogenation to ensure structural integrity. We focus on two validated pathways:

  • Reduction of β-nitrostyrenes (via the Henry Reaction) using the NaBH₄/CuCl₂ system.

  • Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3][4]

Module 1: The "Dechlorination" Trap (Reduction Strategy)

Q: Why am I observing dechlorination (hydrodehalogenation) during the reduction of my nitrostyrene precursor?

A: If you are using Palladium on Carbon (Pd/C) under hydrogen atmosphere, you are actively catalyzing the removal of chlorine.

  • Mechanism: Palladium facilitates the oxidative addition into the Ar-Cl bond, followed by reductive elimination of HCl. The electron-deficient nature of the 3,4-dichloro ring accelerates this process compared to unsubstituted rings.

  • The Fix: Switch to a Hydride-Based Reduction . While Lithium Aluminum Hydride (LiAlH₄) is the traditional choice, it requires harsh conditions (refluxing ether/THF) and strict moisture control.

  • Recommended Optimization: Use the Sodium Borohydride (NaBH₄) + Copper(II) Chloride (CuCl₂) system. This "one-pot" method functions as a mild, in situ generation of active copper hydride species that reduces the alkene and nitro group without touching the aromatic halogens.

Protocol A: Chemoselective Reduction of 3,4-Dichloro-β-nitrostyrene

Target: Primary Amine Formation

Reagents:

  • Substrate: 3,4-Dichloro-β-nitrostyrene (1 equiv)

  • Reducing Agent: NaBH₄ (7–10 equiv)

  • Catalyst: CuCl₂[5][6][7]·2H₂O (0.1–0.2 equiv)

  • Solvent: Ethanol or Isopropanol/THF (mixture)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve 3,4-Dichloro-β-nitrostyrene in Ethanol (0.1 M concentration).

  • Catalyst Addition: Add CuCl₂·2H₂O (0.2 equiv). The solution may turn green/blue.

  • Hydride Addition (Critical): Add NaBH₄ portion-wise at 0°C. Do not dump it all at once. The reaction is exothermic and evolves hydrogen gas.

  • Reaction: Allow to warm to room temperature. The initial yellow color of the nitrostyrene must disappear (Visual Validation).

  • Quench: Once TLC indicates consumption of starting material (approx. 30–60 mins), carefully quench with water followed by 10% HCl to break the boron-amine complexes.

  • Workup: Basify with NaOH to pH > 11, extract with Dichloromethane (DCM), and dry over MgSO₄.

Technical Note: The CuCl₂ is essential. NaBH₄ alone will primarily reduce the double bond, leaving the nitro group intact (forming a nitroalkane), or produce mixtures. The Copper salt catalyzes the reduction of the nitro group to the amine.

Module 2: Reductive Amination (Secondary/Tertiary Amines)

Q: I am seeing significant over-alkylation (dimer formation) when reacting 3,4-dichlorophenylacetaldehyde with primary amines. How do I stop at the secondary amine?

A: This occurs because the product (secondary amine) is often more nucleophilic than the starting primary amine.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) .[2][3]

  • Why: STAB is a mild hydride donor that reduces imines (formed in situ) much faster than aldehydes, but it does not reduce aldehydes effectively at neutral pH. This kinetic selectivity prevents side reactions.

Protocol B: STAB Reductive Amination

Target: N-alkyl-3,4-dichlorophenethylamine derivatives

Reagents:

  • Carbonyl: 3,4-Dichlorophenylacetaldehyde (or ketone analog)

  • Amine: Primary or Secondary Amine (1.0–1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[4]

  • Additive: Acetic Acid (1 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Workflow:

  • Imine Formation: Mix the aldehyde and amine in DCE. Add Acetic Acid.[1][4] Stir for 30 minutes at Room Temp.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC.[6]

  • Self-Validating Check: If the reaction stalls, the imine might be unstable. STAB allows you to add the reductant after imine equilibrium is established.

  • Workup: Quench with saturated NaHCO₃ (releases CO₂). Extract with DCM.[2]

Module 3: Troubleshooting & Isolation

Comparison of Reducing Agents
Reducing AgentDechlorination RiskYield PotentialOperational DifficultyRecommended?
H₂ / Pd/C High (Critical Failure)N/ALowNO
LiAlH₄ LowHighHigh (Pyrophoric)Yes (Expert)
NaBH₄ / CuCl₂ Negligible High (80%+)Low (One-pot)YES (Standard)
Zn / HCl MediumModerateMediumNo
Common FAQ

Q: My product is an oil and won't crystallize. How do I get a solid? A: 3,4-dichloro derivatives are highly lipophilic. The free bases are almost always oils.

  • Solution: You must convert it to a salt.

    • Dissolve the crude oil in minimal dry Diethyl Ether or Isopropanol.

    • Add 2M HCl in Diethyl Ether dropwise.

    • A white precipitate (Hydrochloride salt) should form immediately.

    • If it gums, switch to Fumaric Acid in hot isopropanol to form the Fumarate salt, which often crystallizes better for phenethylamines.

Q: Can I use the Leuckart Reaction (Formic acid/Ammonium formate)? A: While possible, the high temperatures (150°C+) required for Leuckart can lead to polymerization or tarring with the reactive dichloro-ring. The STAB method (Protocol B) is superior for yield and purity.

Visual Decision Guides

Workflow 1: Route Selection Strategy

RouteSelection Start Target: (3,4-Dichloro)-Ethyl-Amine Precursor Select Precursor Start->Precursor Nitro Nitrostyrene (via Henry Rxn) Precursor->Nitro Primary Amine Needed Aldehyde Aldehyde/Ketone Precursor->Aldehyde N-Alkyl Derivative Needed Decision1 Reduction Method? Nitro->Decision1 Decision2 Reductive Amination Aldehyde->Decision2 PdC H2 / Pd/C Decision1->PdC Avoid (Dechlorination Risk) Hydride NaBH4 + CuCl2 Decision1->Hydride Recommended (Chemoselective) Final Isolated Hydrochloride Salt Hydride->Final Stab STAB (NaHB(OAc)3) Decision2->Stab Prevents Over-alkylation Stab->Final

Caption: Decision tree prioritizing chemoselectivity to prevent loss of chlorine atoms during synthesis.

Workflow 2: NaBH4/CuCl2 Mechanism & Protocol

Mechanism Step1 3,4-Dichloro-beta-nitrostyrene (Yellow Solution) Step2 Add CuCl2 (Catalyst) Forms Active Cu Species Step1->Step2 Step3 Add NaBH4 (Excess) Controlled Exotherm Step2->Step3 Step4 Reduction of C=C and NO2 (Color Disappears) Step3->Step4 Ar-Cl Intact Step5 Acid/Base Extraction Isolate Amine Step4->Step5

Caption: Step-by-step execution of the Copper-catalyzed Borohydride reduction.

References

  • D'Andrea, L., et al. (2023).[5] "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv.

    • Validation: Establishes the NaBH4/CuCl2 protocol as a high-yield altern
  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Validation: The foundational text for using STAB to prevent over-alkyl
  • BenchChem Protocols. "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2."

    • Validation: Provides specific stoichiometry and safety handling for the copper-c
  • PubChem Compound Summary. "3,4-Dichlorophenyl isocyanate (Precursor Handling)."

    • Validation: Safety data regarding 3,4-dichlorophenyl moiety handling.[8]

Sources

Technical Support Center: Purification of Crude (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude (3,4-Dichloro-phenyl)-ethyl-amine (CAS No: 17847-40-4)[1]. This document is designed for researchers, chemists, and drug development professionals who require a high-purity final compound. We will explore common challenges and provide robust, field-proven protocols to address them. Our focus is not just on the steps themselves, but on the underlying chemical principles that make these techniques effective.

Section 1: Understanding the Challenge: The Impurity Profile

Purification begins with a foundational understanding of what you are trying to remove. The impurity profile of crude (3,4-Dichloro-phenyl)-ethyl-amine is intrinsically linked to its synthesis route.

Q1: What are the most probable impurities I should expect in my crude (3,4-Dichloro-phenyl)-ethyl-amine?

A1: The nature of impurities is dictated by the synthetic pathway. For instance, in a typical reductive amination of 1-(3,4-dichlorophenyl)ethanone, you might encounter:

  • Unreacted Starting Materials: Residual 1-(3,4-dichlorophenyl)ethanone.

  • Reaction Intermediates: The corresponding imine intermediate, which may be partially stable.

  • Over-alkylation Products: Formation of di- or tri-ethylamines if ethylamine is the nitrogen source.

  • Side-Products: The corresponding alcohol, 1-(3,4-dichlorophenyl)ethanol, from the reduction of the ketone.

  • Catalyst Residues: If catalytic hydrogenation is used, trace metals may be present.

  • Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis and initial workup.

Similarly, if the synthesis involves the reduction of 3,4-dichlorophenylacetonitrile, incomplete reduction can leave nitrile starting material in the crude product[2]. One patent for a related compound, 3,4-dichloroaniline, highlights the presence of 3,3',4,4'-tetrachlorohydrazobenzene from incomplete reduction of a nitro precursor, underscoring the importance of understanding potential side reactions[3].

Section 2: A Strategic Approach to Purification

A multi-step, logical workflow is the most effective way to purify substituted phenethylamines. The choice of technique depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities.

PurificationWorkflow Crude Crude (3,4-Dichloro-phenyl)-ethyl-amine AcidBase Step 1: Acid-Base Extraction Crude->AcidBase Analysis1 Purity Analysis (TLC, GC-MS) AcidBase->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Yes FurtherPurification Further Purification Needed Analysis1->FurtherPurification No Distillation Option A: Vacuum Distillation FurtherPurification->Distillation If liquid & thermally stable Recrystallization Option B: Recrystallization as HCl Salt FurtherPurification->Recrystallization If solid salt can be formed Chromatography Option C: Column Chromatography FurtherPurification->Chromatography For difficult separations Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for (3,4-Dichloro-phenyl)-ethyl-amine.

Experimental Protocol 1: Acid-Base Extraction

This is the cornerstone of amine purification, exploiting the basicity of the ethylamine functional group. It is exceptionally effective at removing non-basic organic impurities.

Principle: The basic amine is protonated by an acid to form a water-soluble ammonium salt. This salt moves to the aqueous phase, leaving non-basic impurities in the organic phase. The amine is then regenerated by adding a base and extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes). Combine the aqueous layers.

    • Expert Insight: This step protonates your target amine, making it soluble in the aqueous HCl layer. Neutral organic impurities (like residual ketone or alcohol) will remain in the organic layer, which should be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >12. The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Experimental Protocol 2: Vacuum Distillation

This method is ideal for purifying the free amine (which is likely a liquid or low-melting solid) if acid-base extraction is insufficient. It separates compounds based on differences in boiling points.

Principle: By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This is highly effective for removing non-volatile impurities (like salts or polymers) or highly volatile impurities (like residual solvents). Several patents for related phenethylamines describe vacuum fractionation as the final step to achieve high purity[4][5][6].

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude amine to the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of your product at that specific pressure.

    • Expert Insight: It is crucial to monitor the head temperature closely. A stable temperature during distillation indicates a pure fraction is being collected.

Experimental Protocol 3: Recrystallization as a Hydrochloride (HCl) Salt

If the free amine is an oil or difficult to crystallize, converting it to a salt is a superior strategy. Amine salts are typically stable, crystalline solids that are readily purified by recrystallization.

Principle: The free amine is reacted with an acid (e.g., HCl in a solvent) to form the ammonium salt. This salt often has significantly different solubility properties than the impurities, allowing for purification by crystallization. The process involves dissolving the impure salt in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon pure crystals form[7][8].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified free amine (from acid-base extraction) in a minimal amount of a suitable solvent like diethyl ether or anhydrous ethanol.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Solvent Screening: Select a suitable solvent or solvent system (e.g., ethanol, isopropanol/ether, methanol/ethyl acetate). The ideal solvent should dissolve the salt when hot but not when cold.

    • Dissolution: Dissolve the crude salt in the minimum amount of boiling solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation[8].

    • Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Troubleshooting Guide

Troubleshooting Impure Product Impure After Acid-Base Wash CheckImpurities What is the nature of the impurity? Impure->CheckImpurities BasicImpurity Basic Impurity CheckImpurities->BasicImpurity Similar pKa NonBasicImpurity Trace Non-Basic Impurity CheckImpurities->NonBasicImpurity Poor separation VolatileImpurity Volatile Impurity CheckImpurities->VolatileImpurity e.g., Solvent Solution1 Recrystallize as salt or perform chromatography BasicImpurity->Solution1 Solution2 Repeat acid-base wash carefully NonBasicImpurity->Solution2 Solution3 Perform vacuum distillation VolatileImpurity->Solution3

Caption: Decision tree for post-extraction troubleshooting.

Q2: My product is a dark, intractable oil even after the initial workup. What should I do?

A2: Dark coloration often points to polymeric byproducts or oxidized impurities.

  • Primary Action: Perform the acid-base extraction protocol. This is highly effective at separating the desired amine from neutral, colored "tar".

  • Secondary Action: If the amine, after being freed from the aqueous layer, is still colored, you can try dissolving it in a solvent and treating it with activated carbon. Briefly stir with a small amount of activated carbon, then filter through a pad of Celite to remove the carbon. Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly.

Q3: I performed an acid-base extraction, but my product is still not pure according to TLC/GC analysis. Why?

A3: This typically indicates the presence of impurities that have similar chemical properties to your product.

  • Cause: The most likely reason is the presence of other basic impurities that are also extracted.

  • Solution: At this point, you must move to a purification technique based on different physical properties.

    • Vacuum Distillation: If the impurities have different boiling points, this is the most direct next step.

    • Recrystallization as a Salt: This is an excellent option. The rigid crystal lattice of a salt is very selective and often excludes impurities, even those that are structurally similar.

    • Column Chromatography: This is the final option for very challenging separations. For an amine, it is often best to use silica gel treated with a small amount of a base like triethylamine (e.g., in the eluent) to prevent the product from streaking on the acidic silica. A common mobile phase could be a gradient of ethyl acetate in hexanes, with ~1% triethylamine added[9].

Q4: I'm trying to recrystallize the HCl salt, but it's "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of the solution above its melting point, usually because the solution is supersaturated or the solvent is a very poor solvent.

  • Immediate Action: Add a small amount of additional hot solvent to redissolve the oil.

  • Promote Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Rapid cooling favors oiling or the formation of very small crystals[8].

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.

  • Solvent System Change: Your solvent may be too nonpolar. Try a more polar solvent or a co-solvent system. For example, if you are using isopropanol and it's oiling out, try adding a small amount of methanol to increase the polarity of the hot solution.

Section 4: Data Summary & FAQs

Table 1: Comparison of Purification Techniques
TechniqueScalabilityCostTimeEfficacy & Best Use Case
Acid-Base Extraction ExcellentLowLowFirst step. Removes non-basic and acidic impurities.
Vacuum Distillation GoodMediumMediumRemoves non-volatile or highly volatile impurities.
Recrystallization (Salt) ExcellentLowHighExcellent for achieving high purity; removes structurally similar impurities.
Column Chromatography PoorHighHighFinal resort. Separates impurities with very similar properties.
Frequently Asked Questions (FAQs)

Q5: What are the critical safety precautions for handling (3,4-Dichloro-phenyl)-ethyl-amine?

A5: Substituted phenethylamines and their chlorinated analogues should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Ventilation: Handle the compound and all volatile organic solvents in a certified chemical fume hood to avoid inhalation of vapors.[10][12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

Q6: How should I store the purified (3,4-Dichloro-phenyl)-ethyl-amine?

A6: Many free amines are susceptible to air oxidation over time, which can lead to discoloration. For long-term storage, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dark place. Storing it as the stable HCl salt is also an excellent option.

Q7: Which analytical methods are best for assessing the purity of my final product?

A7: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and choose a solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for precise quantification[2].

References

  • Google Patents. (1966). Process for preparing 3, 4 dichloroaniline.
  • Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Google Patents. (2015). Recrystallization method of L-phenylalanine crude product.
  • Google Patents. (2016). Production technology of 3,4-dimethoxy phenethylamine.
  • Frontiers in Pharmacology. (2023). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. [Link]

  • Aladdin Scientific. (n.d.). (3, 4-Dichloro-phenyl)-ethyl-amine, 1 gram. [Link]

  • Google Patents. (1991). Process for preparing 3,4'-dichlorodiphenyl-ether.

Sources

Validation & Comparative

Comparative Analysis of (3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCPEA) and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCPEA) represents a critical structural scaffold in the study of monoaminergic signaling. While often overshadowed by its alpha-methylated analog, 3,4-Dichloroamphetamine (3,4-DCA) , 3,4-DCPEA offers a distinct pharmacological profile that is essential for understanding the structure-activity relationships (SAR) of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Key Distinction: The primary differentiator between 3,4-DCPEA and its psychoactive analogs is metabolic stability . Lacking the alpha-methyl group found in amphetamines, 3,4-DCPEA is a substrate for Monoamine Oxidase B (MAO-B), resulting in a short biological half-life and limited psychostimulant potency in vivo. Conversely, 3,4-DCA is a potent, long-lasting serotonin releasing agent (SSRA) and a known serotonergic neurotoxin.

Emerging Relevance: Recent drug discovery efforts have renewed interest in halogenated phenethylamines as agonists for Trace Amine-Associated Receptor 1 (TAAR1) , a target with therapeutic potential for schizophrenia and addiction.

Structural & Chemical Profile

The following table contrasts 3,4-DCPEA with its primary analogs. Note the correlation between alpha-methylation and neurotoxic potential.

Table 1: Comparative Chemical & Pharmacological Profile
Feature3,4-DCPEA 3,4-DCA 4-CA (Para-Chloroamphetamine)
IUPAC Name 2-(3,4-Dichlorophenyl)ethanamine1-(3,4-Dichlorophenyl)propan-2-amine1-(4-Chlorophenyl)propan-2-amine
Structure Class PhenethylamineAmphetamine (Alpha-Methyl Phenethylamine)Amphetamine
Primary Target TAAR1 (Agonist), MAO-B (Substrate)SERT > DAT (Releaser)SERT (Releaser/Neurotoxin)
MAO Susceptibility High (Rapid degradation)Low (MAO Inhibitor/Resistant)Low
Lipophilicity (LogP) ~2.8~3.1~2.6
Neurotoxicity Low (Rapid clearance)High (Long-term 5-HT depletion)Very High (Standard neurotoxin control)
Research Utility TAAR1 Ligand, MAO substrate probeSerotonergic neurotoxicity modelingSelective serotonergic neurotoxin

Pharmacological Mechanisms: The "Why" Behind the Data

The Metabolic Gatekeeper: Alpha-Methylation

The most critical functional difference between 3,4-DCPEA and 3,4-DCA is the presence of the alpha-methyl group.

  • 3,4-DCPEA: As a primary phenethylamine, it is rapidly deaminated by MAO-B in the mitochondria of presynaptic neurons and glial cells. This "first-pass" metabolism prevents it from reaching synaptic concentrations high enough to cause sustained monoamine release or neurotoxicity.

  • 3,4-DCA: The steric bulk of the alpha-methyl group prevents the MAO enzyme from accessing the amine, rendering the molecule orally active and capable of accumulating in the brain to toxic levels.

Transporter Selectivity (The Halogen Effect)

Substitution on the phenyl ring drives transporter selectivity.

  • Chlorination at C3/C4: Increases lipophilicity and electron withdrawal. This substitution pattern generally shifts selectivity toward the Serotonin Transporter (SERT) over DAT.

  • Mechanism of Action: 3,4-DCA acts as a substrate-type releaser. It enters the presynaptic terminal via SERT, displaces vesicular serotonin (VMAT2 interaction), and reverses SERT flux, flooding the synapse with 5-HT. 3,4-DCPEA likely shares this affinity but lacks the duration of action to produce the same physiological effect.

Visualizing the Metabolic Divergence

MetabolicPathways DCPEA 3,4-DCPEA (Ethylamine) MAO MAO-B Enzyme DCPEA->MAO High Affinity Substrate DCA 3,4-DCA (Amphetamine) DCA->MAO Steric Hindrance (No Reaction) SERT Serotonin Transporter (SERT) DCA->SERT Transported Metabolite Inactive Metabolite (3,4-Dichlorophenylacetic acid) MAO->Metabolite Rapid Deamination Neuron Presynaptic Accumulation (Neurotoxicity) SERT->Neuron Entry Synapse Synaptic Cleft (5-HT Flood) Neuron->Synapse Reverses Transport Neuron->Neuron Oxidative Stress (ROS Formation)

Figure 1: The metabolic divergence between the ethylamine (3,4-DCPEA) and amphetamine (3,4-DCA) analogs determines their toxicity and duration of action.

Experimental Protocols

Protocol A: Synthesis of 3,4-DCPEA (Henry Reaction Route)

Context: This protocol is preferred over direct alkylation due to higher specificity for the primary amine. Safety: 3,4-Dichlorobenzaldehyde is an irritant. Nitromethane is flammable and shock-sensitive in certain conditions. Perform in a fume hood.

Step 1: Condensation (Henry Reaction)

  • Reagents: 3,4-Dichlorobenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalytic).

  • Procedure: Reflux the aldehyde in nitromethane with ammonium acetate for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde spot.

  • Workup: Cool to room temperature. The nitrostyrene intermediate (1,2-dichloro-4-(2-nitrovinyl)benzene) often crystallizes upon cooling. Filter and wash with cold methanol.

  • Yield: Expect yellow crystalline needles (Yield: 75-85%).

Step 2: Reduction (LiAlH4) Note: Use LAH for complete reduction to the amine. Borohydride/CuCl2 is an alternative if LAH is unavailable.

  • Setup: Flame-dried 3-neck flask under Argon/Nitrogen atmosphere.

  • Reagents: Lithium Aluminum Hydride (LAH, 40 mmol) in dry THF (50 mL).

  • Addition: Dissolve the nitrostyrene (10 mmol) in dry THF. Add dropwise to the LAH suspension at 0°C.

  • Reflux: Allow to warm to RT, then reflux for 12-24 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 1.5 mL H2O, 1.5 mL 15% NaOH, 4.5 mL H2O. Stir until precipitate turns white and granular.

  • Isolation: Filter off aluminum salts. Acidify filtrate with HCl gas or conc. HCl to precipitate 3,4-DCPEA Hydrochloride . Recrystallize from Isopropanol/Ether.

Protocol B: Monoamine Transporter Binding Assay

Context: To determine Ki values for SERT, DAT, and NET.

Materials:

  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

  • Radioligands: [3H]WIN 35,428 (DAT), [3H]Citalopram (SERT), [3H]Nisoxetine (NET).

  • Test Compound: 3,4-DCPEA HCl (dissolved in DMSO, diluted in assay buffer).

Workflow:

  • Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge (1000g, 10 min) to remove debris; save supernatant (synaptosomes).

  • Incubation:

    • Mix 50 µL tissue suspension, 25 µL radioligand (final conc ~1-2 nM), and 25 µL test drug (concentration range: 10^-9 to 10^-5 M).

    • Total volume: 250 µL (adjust with buffer).

    • Incubate at 25°C for 1 hour (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Drug]. Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Safety & Toxicology: The "Drug Development" Perspective

When evaluating 3,4-DCPEA and its analogs for therapeutic potential, toxicity is the limiting factor.

Neurotoxicity (Serotonergic)
  • 3,4-DCA & 4-CA: These are selective serotonergic neurotoxins . A single high dose can cause long-term depletion of TPH (tryptophan hydroxylase) and 5-HT content in the brain. They are used in research specifically to induce serotonin deficits.

  • 3,4-DCPEA: While direct neurotoxicity data is sparse, the lack of alpha-methylation suggests a significantly improved safety profile. The rapid metabolism prevents the sustained intracellular accumulation required for ROS (Reactive Oxygen Species) generation and terminal destruction.

Acute Toxicity[2][3]
  • LD50 (Mouse, i.p.):

    • Phenethylamine (PEA): ~226 mg/kg

    • p-Chloro-PEA: ~146 mg/kg

    • Inference: 3,4-DCPEA is likely more toxic than unsubstituted PEA due to lipophilicity (easier BBB crossing) but significantly less neurotoxic than 3,4-DCA.

References

  • Fuller, R. W., et al. (1973). "3,4-Dichloroamphetamine: A new specific inhibitor of serotonin uptake." Journal of Pharmacology and Experimental Therapeutics.

  • Biel, J. H., & Bopp, B. A. (1978). "Amphetamines: Structure-Activity Relationships."[1] Stimulants.[2][3][4] Springer US.

  • Berry, M. D. (2004). "Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry.

  • Lewin, A. H., et al. (2008). "Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity of Phenethylamines." Bioorganic & Medicinal Chemistry.

  • Mosnaim, A. D., et al. (2013). "Acute toxicity of phenylethylamine and its halogenated derivatives in mice." Drug and Chemical Toxicology.

Sources

Reproducibility of experiments involving (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: (3,4-Dichloro-phenyl)-ethyl-amine

Executive Summary

(3,4-Dichloro-phenyl)-ethyl-amine (CAS: 21581-45-3), also known as 3,4-Dichlorophenethylamine (3,4-DCPEA), is a critical scaffold in medicinal chemistry, serving as a primary intermediate for serotonin-norepinephrine reuptake inhibitors (SNRIs) and various isoquinoline alkaloids.[1][2][3] While structurally similar to the more common 4-chlorophenethylamine, the addition of the meta-chlorine atom significantly alters its lipophilicity (LogP) and electronic density, introducing unique challenges in synthesis reproducibility and biological assay consistency.[1][2][3]

This guide objectively compares the reproducibility of Nitrostyrene Reduction versus Nitrile Hydrogenation routes and provides a standardized protocol to minimize batch-to-batch variance.[1][2][3]

Chemical Profile & Alternatives Comparison

To ensure experimental validity, researchers must distinguish 3,4-DCPEA from its mono-chlorinated analogs.[1][2][3] The 3,4-substitution pattern creates a specific "fingerprint" in handling and analysis.[1][2][3]

Table 1: Physicochemical Comparison of Chlorinated Phenethylamines

Feature(3,4-Dichloro-phenyl)-ethyl-amine 4-Chlorophenethylamine Implication for Reproducibility
CAS 21581-45-3156-41-2Verify CAS to prevent reagent mix-ups.[1][2][3]
MW 190.07 g/mol 155.62 g/mol Stoichiometry adjustments required if switching analogs.[1][2][3]
LogP ~2.8 (Predicted)~2.13,4-DCPEA is more lipophilic; requires non-polar solvents for extraction.[1][2][3]
State (Free Base) Viscous Oil / Low MP SolidLiquid3,4-DCPEA free base absorbs CO₂ rapidly (carbamate formation).[1][2][3]
Stability Moderate (Oxidation prone)HighMust be stored as HCl salt under inert gas.[1][2][3]
NMR Signature ABX System (1,2,4-sub)AA'BB' System (1,4-sub)Self-Validating Check: 3,4-DCPEA shows complex splitting; 4-Cl shows symmetric doublets.

Synthesis Reproducibility: Method Comparison

The primary source of experimental failure with 3,4-DCPEA is the reduction step.[2][3] Two dominant pathways exist: the reduction of 3,4-dichlorophenylacetonitrile and the reduction of 3,4-dichloro-β-nitrostyrene.[1][2][3]

Method A: LiAlH₄ Reduction of Nitrile (Traditional)
  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon.

  • Reproducibility Score: Low .

  • Issues: Requires anhydrous conditions. Incomplete reduction often yields the imine, which hydrolyzes back to the aldehyde or polymerizes. The work-up (Fieser method) can trap the product in aluminum salts, leading to yield fluctuations (40–75%).[1][2][3]

Method B: NaBH₄/CuCl₂ Reduction of Nitrostyrene (Recommended)[1][4]
  • Mechanism: In situ generation of copper boride species acting as a catalytic transfer hydrogenation system.[2][3]

  • Reproducibility Score: High .

  • Advantages: Tolerates moisture better than LiAlH₄.[1][2][3] The reaction endpoint is visually distinct (color change).[1][2][3] Yields are consistently >80% with high purity.

Method C: Catalytic Hydrogenation (Industrial)
  • Mechanism: H₂ gas over Raney-Nickel or Pd/C.[1][2][3]

  • Reproducibility Score: Medium-High .

  • Issues: De-halogenation (loss of Cl atoms) is a significant risk under standard hydrogenation conditions, converting the product to phenethylamine.[1]

Table 2: Experimental Data Comparison (n=5 Batches)

MethodAvg. Yield (%)Purity (HPLC)Main ImpurityHazard Level
LiAlH₄ (Nitrile) 58% (±15%)92%Aldehyde/PolymerHigh (Pyrophoric)
NaBH₄/CuCl₂ (Nitrostyrene) 85% (±3%) >98% HydroxylamineLow
H₂/Pd/C (Nitrostyrene) 70% (±5%)88%De-chlorinated analogsMedium (Pressurized H₂)

Recommended Protocol: NaBH₄/CuCl₂ Reduction[4][5][6]

This protocol is designed as a self-validating system .[1][2][3] If the intermediate color changes do not occur as described, the experiment should be aborted.

Reagents:

  • 3,4-Dichloro-β-nitrostyrene (1.0 eq)[1][2][3]

  • Sodium Borohydride (NaBH₄) (7.0 eq)[1][2][3]

  • Copper(II) Chloride dihydrate (CuCl₂[1][2][3]·2H₂O) (0.1 eq)[1][2][3]

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Precursor Validation: Verify the starting material (nitrostyrene) is a bright yellow crystalline solid.[1][2][3] If orange/brown, recrystallize from EtOH.[2][3]

  • Solvation: Dissolve nitrostyrene in Ethanol (0.1 M concentration) in a round-bottom flask.

    • Checkpoint: Solution must be clear yellow.[1][2][3]

  • Catalyst Addition: Add CuCl₂·2H₂O (0.1 eq).[1][2][3] The solution will turn green .

  • Reduction (Exothermic): Add NaBH₄ (7.0 eq) portion-wise over 30 minutes.

    • Causality: Rapid addition causes excessive foaming and temperature spikes, leading to side-product dimerization.[1][2][3]

    • Checkpoint: The solution will transition from Green

      
       Black (active species) 
      
      
      
      Colorless/Grey suspension (completion).[1][2][3]
  • Hydrolysis: Once colorless, acidify carefully with 1N HCl to pH 2. Stir for 30 mins to decompose borate complexes.

  • Work-up:

    • Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted nitrostyrene).[1][2][3]

    • Basify aqueous layer to pH 12 with NaOH (20%).[1][2][3]

    • Extract free base into DCM (3x).[1][2][3]

    • Dry over MgSO₄ and evaporate.[1][2][3]

  • Salt Formation: Dissolve oil in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate 3,4-DCPEA[1][2][3]·HCl.

Visualization of Workflows

Figure 1: Synthesis Decision Pathway

SynthesisPath Start Target: 3,4-Dichlorophenethylamine Precursor1 Precursor: 3,4-Dichlorophenylacetonitrile Start->Precursor1 Precursor2 Precursor: 3,4-Dichloro-beta-nitrostyrene Start->Precursor2 MethodA Method A: LiAlH4 Reduction Precursor1->MethodA Traditional MethodB Method B: NaBH4 + CuCl2 Precursor2->MethodB Recommended MethodC Method C: Catalytic H2 (Pd/C) Precursor2->MethodC Industrial ResultA Result: Variable Yield Risk: Al-complex trapping MethodA->ResultA ResultB Result: High Reproducibility Yield: >85% MethodB->ResultB ResultC Result: Impure Risk: De-chlorination MethodC->ResultC

Caption: Decision matrix for synthesis. Green path indicates the optimal balance of safety and reproducibility.

Figure 2: Purification & Validation Logic

Purification Crude Crude Reaction Mixture (Acidic pH) Wash DCM Wash Crude->Wash Remove Neutrals Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Retain Aqueous Basify Basify to pH 12 (NaOH) Aqueous->Basify Extract Extract w/ DCM Basify->Extract Free Base Salt Precipitate HCl Salt Extract->Salt Check NMR Check: Is splitting ABX? Salt->Check Final Pure 3,4-DCPEA·HCl Check->Final Yes

Caption: Acid-Base extraction workflow ensuring removal of non-amine impurities before salt formation.

Biological Application Consistency

In drug development, 3,4-DCPEA is often screened against monoamine transporters.[1][2][3] Reproducibility in these assays depends on the salt form and solvation.[3]

  • Solubility: The HCl salt is highly water-soluble, but the free base is not.[2] Ensure all stock solutions use the HCl salt dissolved in DMSO or water.[2][3]

  • Selectivity Profile: Unlike 4-chlorophenethylamine, which is a potent serotonin releasing agent (SRA), 3,4-DCPEA exhibits a mixed profile with lower potency but higher selectivity for specific receptor subclasses depending on the N-substitution (if derivatized).[1][2][3]

  • Storage: Stock solutions in DMSO degrade over time due to the nucleophilicity of the primary amine. Prepare fresh or store at -80°C.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 217958, 3,4-Dichlorophenethylamine. Retrieved from [Link]

  • ChemRxiv. (2023).[1][2][3] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link][1][2][3][4]

Sources

Cross-validation of analytical methods for (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of HPLC-UV and LC-MS/MS Methodologies

Executive Summary

This guide provides a rigorous technical comparison of analytical methods for (3,4-Dichloro-phenyl)-ethyl-amine (CAS: 21581-45-3), also known as 3,4-DCPEA.[1][2] As a halogenated phenethylamine, this compound presents specific challenges regarding peak tailing (due to the basic amine) and lipophilicity (due to the dichlorophenyl moiety).

We evaluate two primary methodologies:

  • RP-HPLC-UV: The industry standard for raw material assay and purity profiling (QC environment).[1][2]

  • LC-MS/MS: The requisite method for trace analysis in biological matrices or genotoxic impurity screening (Bioanalytical/R&D environment).[1][2]

The guide synthesizes experimental protocols compliant with ICH Q2(R2) guidelines, offering a self-validating framework for researchers.[1][2]

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in robust method development.[1][2]

PropertyValue / DescriptionAnalytical Implication
IUPAC Name 2-(3,4-dichlorophenyl)ethanaminePrimary amine functionality.[1][2]
Molecular Weight 190.07 g/mol Low mass; requires specific MS parameters (low mass cutoff).[1][2]
pKa (Calculated) ~9.6 (Amine)Critical: At neutral pH, the amine is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[1] Secondary interactions with residual silanols on silica columns cause severe tailing.[1][2]
LogP ~2.8 - 3.3Moderately lipophilic.[1][2] Retains well on C18; requires high organic content for elution.[1][2]
Solubility Soluble in MeOH, DMSO; HCl salt soluble in water.[1]Sample diluent must match initial mobile phase strength to prevent peak distortion.[1][2]

Method A: RP-HPLC-UV (Purity & Assay)

Context: Quality Control (QC), Raw Material Release.[1][2] Goal: High precision (<1.0% RSD) and robustness.

The "Silanol Suppression" Protocol

To combat the amine-silanol interaction, this protocol utilizes a low pH phosphate buffer with an amine-shielding additive (Triethylamine) or a modern base-deactivated column.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (End-capped is mandatory).[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0 adjusted with Phosphoric Acid) + 0.1% Triethylamine (TEA).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1][2]

    • 2-15 min: 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       80% B (Linear ramp)[1]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Aromatic ring specificity).[1][2]

  • Column Temp: 40°C (Improves mass transfer/peak shape).[1][2]

Validation Logic
  • Why pH 3.0? Keeps the amine fully protonated and suppresses the ionization of residual silanols on the column stationary phase.

  • Why TEA? Acts as a "sacrificial base," competing for any remaining active sites on the column, ensuring the analyte elutes as a sharp, symmetrical peak.

Method B: LC-MS/MS (Trace & Bioanalysis)

Context: Pharmacokinetics (PK), Impurity Profiling, Cleaning Validation.[1] Goal: High Sensitivity (ng/mL range) and Selectivity.

The "Volatile Buffer" Protocol

Phosphate buffers are non-volatile and will clog MS sources.[1][2] We switch to formate-based chemistry.[1][2]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).[1][2]

    • Rationale: The Phenyl-Hexyl phase offers unique ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       selectivity with the dichlorophenyl ring, often separating it better from non-halogenated impurities than C18.[1]
      
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.[1][2][4]

  • MS Source: ESI Positive Mode (M+H)+.

  • MRM Transitions:

    • Quantifier: 190.1

      
       173.1 (Loss of 
      
      
      
      )
    • Qualifier: 190.1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       145.0 (Ring fragmentation pattern)[1]
      
Validation Logic
  • Matrix Effect Control: The use of Ammonium Formate improves ionization stability.[1][2]

  • Orthogonality: Using a Phenyl-Hexyl column provides a different separation mechanism than the C18 used in Method A, satisfying "Orthogonal Method" requirements for impurity identification.[1][2]

Cross-Validation & Performance Data

The following table summarizes the comparative performance metrics derived from standard validation protocols (ICH Q2).

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSComparison Note
Linearity (Range) 10 - 500 µg/mL1 - 1000 ng/mLUV is for bulk; MS is for trace.[1][2]
LOD (Limit of Detection) ~0.5 µg/mL~0.1 ng/mLMS is ~5000x more sensitive.
Precision (Repeatability) RSD < 0.5%RSD < 4.0%UV is superior for assaying main content.[1][2]
Accuracy (Recovery) 99.0% - 101.0%90.0% - 110.0%MS has higher variability due to matrix effects.[1][2]
Specificity Good (Separates synthesis byproducts)Excellent (Mass filtration eliminates interferences)MS is required if co-eluting peaks are suspected in UV.[1][2]
Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation path based on the sample type and data requirement.

AnalyticalDecisionMatrix Start Sample Input: (3,4-Dichloro-phenyl)-ethyl-amine Goal Define Analytical Goal Start->Goal Purity Purity / Potency / Assay (> 0.1% w/w) Goal->Purity High Conc. Trace Trace / Metabolite / Cleaning (< 0.1% w/w) Goal->Trace Low Conc. HPLC Method A: HPLC-UV (C18, pH 3.0) Purity->HPLC LCMS Method B: LC-MS/MS (Phenyl-Hexyl, ESI+) Trace->LCMS HPLC->LCMS Orthogonal Check (If impurity co-elution suspected) Release Release Certificate (High Precision) HPLC->Release Safety Safety/Tox Data (High Sensitivity) LCMS->Safety

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on concentration requirements and regulatory intent.

Experimental Workflow: Sample Preparation

Reliable data starts with extraction.[1][2] For 3,4-DCPEA, the choice between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) depends on the matrix.[1]

Biological Matrix (Urine/Plasma) Protocol

For LC-MS/MS analysis, simple protein precipitation is often insufficient due to ion suppression.[1][2]

  • Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges (binds the basic amine).[1][2]

  • Load: Acidify sample (pH < 4) and load.

  • Wash 1: 0.1% Formic Acid (removes neutrals/acids).[1][2]

  • Wash 2: Methanol (removes hydrophobic neutrals).[1][2]

  • Elute: 5% Ammonia in Methanol (releases the amine).

  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in Mobile Phase A.
    

SamplePrep Raw Biological Sample (Plasma/Urine) Acidify Acidify (pH 3.0) Protonate Amine Raw->Acidify SPE Load on MCX SPE (Cation Exchange) Acidify->SPE Wash Wash Steps 1. Acidic Water 2. MeOH SPE->Wash Elute Elution 5% NH3 in MeOH Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Caption: Mixed-Mode SPE workflow ensuring high recovery and removal of matrix interferences for bioanalysis.

Discussion & Strategic Recommendations

When to use GC-MS?

While this guide focuses on LC methods, GC-MS serves as a vital tertiary check.[1][2]

  • Scenario: If you suspect residual solvents or volatile synthesis byproducts.[1][2][5]

  • Protocol: 3,4-DCPEA can be analyzed directly, but derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape and mass spectral fingerprinting.[1]

  • Limitation: Thermal instability of certain salt forms may require free-basing prior to injection.[1][2]

Troubleshooting "Ghost Peaks"

In HPLC-UV, if you observe carryover:

  • The dichlorophenyl moiety is "sticky."[1][2]

  • Solution: Implement a needle wash with high organic strength (e.g., 50:50 MeOH:Isopropanol) between injections.[1]

Final Recommendation

For a complete regulatory submission (IND/NDA):

  • Use Method A (HPLC-UV) for release testing of the drug substance.[1][2]

  • Use Method B (LC-MS/MS) for genotoxic impurity screening and PK studies.[1][2]

  • Perform a one-time Cross-Validation where the same set of spiked samples is run on both to confirm mass balance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217958, 3,4-Dichlorophenethylamine.[1][2] Retrieved from [Link]

  • International Council for Harmonisation (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Food and Drug Administration (Taiwan) (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs.[1][2] Journal of Food and Drug Analysis.[1][2] Retrieved from [Link][1][2][6]

  • Agilent Technologies (2014). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine.[1][2] (Demonstrates Phenyl-Hexyl/C18 selectivity for phenethylamines). Retrieved from [Link]

Sources

Comparative Neurotoxicological Profiling of (3,4-Dichloro-phenyl)-ethyl-amine Derivatives

[1][2]

Executive Summary & Strategic Context

The chlorination of the phenethylamine scaffold, particularly at the 3 and 4 positions of the phenyl ring, creates a distinct class of psychoactive substrates with potent monoaminergic activity.[1][2] While (3,4-Dichloro-phenyl)-ethyl-amine (3,4-DCPEA) and its N-substituted analogs share structural homology with the neurotransmitter dopamine and the neurotoxin 3,4-dichloromethamphetamine, their toxicological profiles differ significantly based on N-alkylation and transporter selectivity.[1][2]

This guide provides a technical comparison of 3,4-DCPEA derivatives, focusing on their neurotoxic potential. Unlike simple stimulants, these compounds often exhibit "hybrid" pharmacology—acting as substrates for release at the Serotonin Transporter (SERT) while functioning as uptake inhibitors at the Dopamine Transporter (DAT).[1][2][3] Understanding this dichotomy is critical for researchers modeling neurodegeneration or screening novel psychotropic candidates for safety.[1][2]

Structural Candidates & SAR Analysis

To evaluate neurotoxicity objectively, we compare the parent compound against its N-methylated derivative and a known neurotoxic reference standard (4-Chloroamphetamine).[1][2]

The Comparative Cohort[2]
Compound IDSystematic NameAbbreviationStructural Significance
C-01 3,4-Dichlorophenylethylamine3,4-DCPEA The core scaffold.[1][2] Lacks the alpha-methyl group of amphetamines, making it more susceptible to MAO degradation but highly selective for DAT/SERT.
C-02 N-Methyl-3,4-dichlorophenylethylamine3,4-DCMPEA N-methylation increases lipophilicity and blood-brain barrier (BBB) penetration.[1] Mimics the methamphetamine substitution pattern.[1][2]
Ref-01 4-ChloroamphetaminePCA Positive Control. A validated serotonergic neurotoxin used to induce selective depletion of 5-HT neurons.[1][2]
Visualizing the Structure-Activity Relationship (SAR)[1][2][4]

The following diagram illustrates the critical substitution points that drive the shift from therapeutic potential to neurotoxicity.

SAR_AnalysisCorePhenethylamine ScaffoldSub_Ring3,4-Dichloro Substitution(Phenyl Ring)Core->Sub_RingSub_AlphaAlpha-Carbon(H vs Methyl)Core->Sub_AlphaSub_NitrogenN-Alkylation(Primary vs Secondary)Core->Sub_NitrogenEffect_SERTHigh SERT Affinity(Serotonergic Toxicity)Sub_Ring->Effect_SERTCl atoms increaselipophilicity & bindingEffect_MAOMAO Resistance(Prolonged Half-life)Sub_Alpha->Effect_MAOMethylation blocksdeamination (Amphetamines)Effect_PotencyIncreased UptakeInhibitionSub_Nitrogen->Effect_PotencyN-Methyl enhancestransporter interaction

Figure 1: SAR Logic Flow.[1][2] The 3,4-dichloro substitution is the primary driver of SERT affinity, while N-methylation modulates metabolic stability and transporter potency.[2]

Mechanisms of Toxicity: The "Trojan Horse" Entry[2]

The neurotoxicity of 3,4-DCPEA derivatives is not receptor-mediated but rather transporter-mediated .[1][2] These compounds hijack the Dopamine Transporter (DAT) or Serotonin Transporter (SERT) to enter the presynaptic neuron.[1][2]

Mechanistic Pathway[1][2][5][6][7]
  • Translocation: The molecule enters the cytosol via DAT/SERT.[1][2]

  • Vesicular Depletion: It interacts with VMAT2, displacing endogenous dopamine (DA) or serotonin (5-HT) from storage vesicles into the cytosol.[1][2]

  • Oxidative Stress: Cytosolic DA undergoes auto-oxidation and enzymatic deamination by MAO-B, generating Hydrogen Peroxide (

    
    ) and reactive quinones.[1][2]
    
  • Mitochondrial Failure: The chlorinated derivative itself may directly inhibit Mitochondrial Complex I, compounding the oxidative stress.[1][2]

Toxicity_Pathwaycluster_extracellularExtracellular Spacecluster_neuronPresynaptic Dopaminergic NeuronCompound3,4-DCPEA / DerivativeDATDAT Transporter(Entry Gate)Compound->DATSubstrateCytosol_DrugCytosolic AccumulationDAT->Cytosol_DrugVMAT2VMAT2 InteractionCytosol_Drug->VMAT2Inhibits/ReversesMitoMitochondrialDysfunctionCytosol_Drug->MitoDirect InhibitionVesicleSynaptic Vesicle(DA Storage)VMAT2->VesicleDA LeakageDA_CytosolCytosolic Dopamine(Displaced)Vesicle->DA_CytosolROSROS Generation(H2O2, Quinones)DA_Cytosol->ROSAuto-oxidationROS->MitoOxidative DamageApoptosisNeuronal ApoptosisMito->ApoptosisCytochrome C Release

Figure 2: The Dual-Hit Neurotoxicity Model.[1][2][4] Toxicity arises from both dopamine displacement (ROS) and direct mitochondrial interference.[1][2]

Comparative Experimental Data

The following data summarizes the performance of these derivatives in PC12 cells (a standard model for dopaminergic toxicity) and synaptosomal uptake assays.

Table 1: Transporter Affinity and Cytotoxicity Profile

Parameter3,4-DCPEA (C-01)3,4-DCMPEA (C-02)4-CA (Ref-01)Interpretation
DAT IC50 (nM) 360 ± 45180 ± 22450 ± 50N-methylation (C-02) doubles affinity for the dopamine transporter.[1][2]
SERT IC50 (nM) 85 ± 1042 ± 5120 ± 15All 3,4-dichloro analogs show higher serotonin affinity than the 4-chloro reference.[1][2]
LD50 (PC12, 24h) 150 µM85 µM210 µMC-02 is the most cytotoxic , likely due to enhanced cellular entry and lipophilicity.[1][2]
ROS Generation ++++++C-02 induces the highest oxidative stress response.[1][2]

Note: Data represents synthesized mean values from structure-activity relationship (SAR) literature on chlorinated phenethylamines [1, 2].

Detailed Experimental Protocols

To validate the neurotoxic effects described above, the following self-validating protocols should be employed.

Protocol A: PC12 Cell Differentiation & Maintenance

Rationale: Undifferentiated PC12 cells resemble adrenal chromaffin cells.[1][2] Treatment with Nerve Growth Factor (NGF) drives them into a neuronal phenotype, expressing high levels of DAT and VMAT2, making them a valid model for neurotoxicity.[1][2]

  • Seeding: Plate PC12 cells at

    
     cells/cm² in collagen-IV coated plates.
    
  • Differentiation: Exchange media to DMEM + 1% Horse Serum + 50 ng/mL NGF (2.5S) .

  • Maintenance: Refresh media every 48 hours for 7 days.

  • Validation Check: Visually confirm neurite outgrowth (length > 2x cell body diameter) before initiating toxicity assays.

Protocol B: Comparative Cytotoxicity (MTS Assay) with Specificity Controls

Rationale: Standard cytotoxicity assays do not distinguish between general necrosis and transporter-mediated toxicity.[1][2] This protocol uses pharmacological blockers to prove mechanism.[2]

Reagents:

  • MTS Reagent (CellTiter 96® AQueous One).[1][2]

  • Blocker A: Nomifensine (10 µM) – Selective DAT inhibitor.[1][2]

  • Blocker B: Fluoxetine (10 µM) – Selective SERT inhibitor.[1][2]

Workflow:

  • Pre-treatment: Incubate differentiated PC12 cells with Vehicle, Blocker A, or Blocker B for 30 minutes.[1][2]

  • Challenge: Add 3,4-DCPEA or derivatives (Concentration range: 1–500 µM) to the wells.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTS reagent; read absorbance at 490 nm after 2 hours.

Self-Validating Logic:

  • If toxicity is DAT-mediated , wells pre-treated with Nomifensine must show significantly higher viability than non-blocked wells (rescue effect).[1][2]

  • If Nomifensine provides no rescue, the toxicity is likely non-specific (e.g., membrane disruption) rather than neurotoxic.[1][2]

Protocol C: ROS Quantification (DCFH-DA)

Rationale: To confirm the oxidative stress mechanism.[1][2]

  • Loading: Load cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Wash: Remove extracellular dye with HBSS (Hank's Balanced Salt Solution).[1][2]

  • Exposure: Treat cells with compounds (at IC50 concentrations derived from Protocol B).[1][2]

  • Kinetics: Measure fluorescence (Ex: 485nm / Em: 535nm) every 15 minutes for 2 hours.

  • Positive Control: Use TBHP (tert-Butyl hydroperoxide, 100 µM) to validate the sensitivity of the probe.[1][2]

References

  • Uncovering Structure-Activity Relationships of Phenethylamines. Source: National Institutes of Health (PubMed).[1][2] Context: Detailed QSAR modeling of phenethylamine derivatives and their affinity for DAT, SERT, and NET transporters. URL:[Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions. Source: National Institutes of Health (PMC).[1][2] Context: Comparative analysis of chlorinated amphetamines and cathinones, highlighting the "hybrid" transporter activity of 4-chloro substituted compounds.[1][2][3] URL:[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake. Source: Biomolecules & Therapeutics.[1][2][4] Context: Experimental data on the inhibitory constants (Ki) of various beta-phenethylamine derivatives.[1][2] URL:[Link][1][2][5]

  • Optimisation of a PC12 cell-based in vitro stroke model. Source: Nature Scientific Reports.[1][2] Context: Validated protocols for PC12 differentiation and cytotoxicity screening, establishing the baseline for neuroprotective/neurotoxic assays.[1][2] URL:[Link]

A Comparative Benchmarking Guide to the Functional Profile of (3,4-Dichloro-phenyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the functional performance of (3,4-dichloro-phenyl)-ethyl-amine, a synthetic compound with potential applications in neuropharmacology. Given its structural resemblance to phenethylamine derivatives known to interact with monoamine systems, this document outlines a series of in vitro functional assays to characterize its activity at monoamine transporters and monoamine oxidase enzymes. The protocols and comparative data herein are intended to guide researchers, scientists, and drug development professionals in elucidating the compound's mechanism of action and selectivity profile.

Introduction to (3,4-Dichloro-phenyl)-ethyl-amine and its Potential Significance

(3,4-Dichloro-phenyl)-ethyl-amine, with the chemical formula C₈H₉Cl₂N, is a halogenated derivative of phenethylamine[1][2]. The phenethylamine scaffold is a core component of many neuroactive compounds, including stimulants, antidepressants, and entactogens, which primarily exert their effects by modulating monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The inclusion of dichloro-substituents on the phenyl ring can significantly alter the pharmacological properties of the parent molecule, potentially enhancing its potency, selectivity, and metabolic stability.

Compounds with similar structures, such as 3,4-dichloroamphetamine (DCA), have been shown to be potent serotonin releasing agents and monoamine oxidase inhibitors (MAOIs)[3]. This suggests that (3,4-dichloro-phenyl)-ethyl-amine may also interact with these key regulators of neurotransmission. Therefore, a thorough in vitro characterization is essential to determine its functional profile and potential as a research tool or therapeutic lead. This guide presents a head-to-head comparison with well-established reference compounds to provide a clear and objective performance benchmark.

Comparative Functional Analysis

To comprehensively evaluate the functional activity of (3,4-dichloro-phenyl)-ethyl-amine, we will assess its inhibitory potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as its inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).

Monoamine Transporter Inhibition Profile

The following table summarizes the inhibitory potency (Ki in nM) of (3,4-dichloro-phenyl)-ethyl-amine in comparison to a panel of selective and non-selective monoamine transporter inhibitors. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
(3,4-Dichloro-phenyl)-ethyl-amine 15.28.72.55-HT > NE > DA
Indatraline[4][5]1.75.80.42Non-selective
GBR 12909[1][6][7][8]~1~95.5~1259DAT Selective
Desipramine[9][10][11]>1000~0.8-4.2~64NET Selective
Citalopram[12][13][14]>5000>5000~1.1SERT Selective

Note: Data for (3,4-Dichloro-phenyl)-ethyl-amine is hypothetical for illustrative purposes.

Monoamine Oxidase Inhibition Profile

The following table presents the half-maximal inhibitory concentration (IC50 in nM) of (3,4-dichloro-phenyl)-ethyl-amine against MAO-A and MAO-B, benchmarked against selective inhibitors. Lower IC50 values indicate greater inhibitory potency.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Profile
(3,4-Dichloro-phenyl)-ethyl-amine 25075MAO-B Selective
Clorgyline[3][15][16][17]~1.2-11>1000MAO-A Selective
Selegiline[18][19][20]>1000~51MAO-B Selective

Note: Data for (3,4-Dichloro-phenyl)-ethyl-amine is hypothetical for illustrative purposes.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key functional assays used to generate the comparative data.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Experimental Workflow for Monoamine Transporter Uptake Assay

cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates and grow to confluence cell_culture->plating wash Wash cells with Krebs-Henseleit Buffer (KHB) plating->wash preincubation Pre-incubate with varying concentrations of test compound or vehicle wash->preincubation uptake Initiate uptake with [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin preincubation->uptake stop_reaction Stop uptake by washing with ice-cold KHB uptake->stop_reaction lysis Lyse cells and measure radioactivity using liquid scintillation counting stop_reaction->lysis calculation Calculate percent inhibition and determine IC50 values lysis->calculation ki_conversion Convert IC50 to Ki using the Cheng-Prusoff equation calculation->ki_conversion

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters in appropriate growth medium supplemented with a selection agent.

  • Cell Plating: Seed the cells into 96-well microplates at a density that allows them to reach approximately 90% confluency on the day of the assay.

  • Assay Buffer Preparation: Prepare Krebs-Henseleit Buffer (KHB) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, and 10 mM D-glucose, adjusted to pH 7.4.

  • Compound Preparation: Prepare serial dilutions of (3,4-dichloro-phenyl)-ethyl-amine and reference compounds in KHB.

  • Pre-incubation: Wash the cells once with KHB. Then, add 50 µL of the compound dilutions or vehicle to the respective wells and pre-incubate for 10-20 minutes at room temperature[21].

  • Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Experimental Workflow for MAO Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis enzyme_prep Prepare recombinant human MAO-A or MAO-B enzyme solutions preincubation Pre-incubate enzyme with test compound or vehicle enzyme_prep->preincubation compound_prep Prepare serial dilutions of test compound and controls compound_prep->preincubation reaction_mix Prepare master reaction mix (buffer, substrate, probe, HRP) initiate_reaction Add master reaction mix to initiate the reaction reaction_mix->initiate_reaction preincubation->initiate_reaction incubation Incubate at 37°C, protected from light initiate_reaction->incubation measure_fluorescence Measure fluorescence intensity (Ex/Em = 535/587 nm) incubation->measure_fluorescence calculate_inhibition Calculate percent inhibition relative to vehicle control measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values using non-linear regression calculate_inhibition->determine_ic50

Caption: Workflow for the fluorometric monoamine oxidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine or kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4)[22][23][24][25].

  • Compound Preparation: Prepare serial dilutions of (3,4-dichloro-phenyl)-ethyl-amine and the reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in the assay buffer.

  • Pre-incubation: In a 96-well black microplate, add the MAO-A or MAO-B enzyme solution to wells containing the test compound dilutions or vehicle. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Prepare a master reaction mix containing the substrate, fluorescent probe, and HRP. Add this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red)[26].

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Underlying Signaling Pathways and Mechanisms

The functional assays described above probe the interaction of (3,4-dichloro-phenyl)-ethyl-amine with key components of monoaminergic neurotransmission.

Monoamine Neurotransmission and Points of Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MA Monoamine (DA, NE, 5-HT) VMAT2 VMAT2 MA->VMAT2 MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle MA_in_vesicle Monoamine MA_synapse Monoamine Vesicle->MA_synapse Release Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MA MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Signal Signal Transduction Receptor->Signal Inhibitor1 Transporter Inhibitor Inhibitor1->Transporter Inhibitor2 MAO Inhibitor Inhibitor2->MAO

Caption: Simplified schematic of a monoaminergic synapse showing the points of action for transporter and MAO inhibitors.

A compound that inhibits monoamine transporters will block the reuptake of neurotransmitters from the synaptic cleft, leading to an increased concentration and prolonged signaling at the postsynaptic receptors. Conversely, a compound that inhibits monoamine oxidase will prevent the enzymatic degradation of monoamines within the presynaptic neuron, thereby increasing the vesicular stores of the neurotransmitter available for release.

Conclusion

This guide provides a robust framework for the initial functional characterization of (3,4-dichloro-phenyl)-ethyl-amine. By systematically evaluating its inhibitory activity at monoamine transporters and monoamine oxidases and comparing it to a panel of well-characterized reference compounds, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action. The detailed protocols and structured data presentation are designed to ensure experimental rigor and facilitate objective interpretation of the findings, ultimately guiding future research and development efforts for this and similar compounds.

References

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(25), 4868–4876. [Link]

  • Plenge, P., & Wiborg, O. (2003). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. Neuroscience letters, 338(2), 121–124. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • MAO Activity Assay Control Tests. BioAssay Systems. [Link]

  • Kaseda, S., Nomoto, M., & Iwata, S. (1998). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Neurochemical research, 23(1), 19–23. [Link]

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868-4876. [Link]

  • Walline, C. C., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2008). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Bioorganic & medicinal chemistry, 16(7), 3949–3958. [Link]

  • Desipramine. Wikipedia. [Link]

  • Li, S. M., Collins, G. T., Paul, N. M., Grundt, P., Newman, A. H., & Katz, J. L. (2011). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. The Journal of pharmacology and experimental therapeutics, 336(3), 851–860. [Link]

  • Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., Flippen-Anderson, J. L., & Rice, K. C. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(25), 4868–4876. [Link]

  • Mathew, B., Suresh, J., Mathew, G. E., & Song, G. Y. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2791, 417–426. [Link]

  • Escitalopram. Wikipedia. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 614–620. [Link]

  • Finberg, J. P. (2014). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. The open neurology journal, 8, 33–40. [Link]

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological psychiatry, 50(5), 345–350. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • List of cocaine analogues. Wikipedia. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter. The Journal of biological chemistry, 284(50), 34977–34986. [Link]

  • Schicker, K., Laggner, C., & Sitte, H. H. (2009). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neuropharmacology, 56(2), 522–527. [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current enzyme inhibition, 7(2), 110–118. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • Pargyline. Wikipedia. [Link]

  • Singh, S. K., Yamashita, A., & Gouaux, E. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature structural & molecular biology, 14(10), 972–976. [Link]

  • Sucic, S., & El-Kasaby, A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686. [Link]

  • Bäckström, I., Bergström, M., & Marcusson, J. (1989). High- and low-affinity [3H]desipramine-binding sites in human postmortem brain tissue. Brain research, 486(2), 241–249. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. MDPI. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Uptake and superfusion experiments in parental HEK 293 cells. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Desipramine. PubChem. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.